molecular formula C15H13ClN2 B1201505 Chlormidazole CAS No. 3689-76-7

Chlormidazole

Cat. No.: B1201505
CAS No.: 3689-76-7
M. Wt: 256.73 g/mol
InChI Key: WNAQOLSMVPFGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlormidazole (CAS 3689-76-7) is a chemical compound belonging to the class of organic compounds known as benzimidazoles, with a molecular formula of C15H13ClN2 and an average molecular weight of 256.73 g/mol . It is officially classified as an imidazole derivative antifungal for dermatological use (ATC code D01AC04) . While detailed pharmacodynamic and mechanistic data specific to this compound is not fully elucidated, its class suggests a research interest related to disrupting fungal cell membrane integrity, potentially through the inhibition of ergosterol biosynthesis . Available scientific literature indicates its investigation as a spasmolytic and an azole antifungal drug . This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or personal use. Researchers should note that this compound is distinct from the more commonly known antifungal agent Clotrimazole, and care should be taken to avoid confusion in experimental settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAQOLSMVPFGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046140
Record name Chlormidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3689-76-7
Record name Chlormidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3689-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormidazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlormidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IKK64FJVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlormidazole's Mechanism of Action on the Fungal Cell Wall: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole is an imidazole-based antifungal agent with established activity against a range of pathogenic fungi.[1][2][3] As a member of the azole class of antifungals, its primary mechanism of action is well-understood to be the disruption of the fungal cell membrane.[4][5][6] However, the profound impact of this membrane disruption reverberates throughout the fungal cell, leading to significant secondary effects on the integrity and synthesis of the fungal cell wall. This technical guide provides an in-depth exploration of the indirect mechanism of action of this compound on the fungal cell wall, drawing upon the established knowledge of closely related azole antifungals, such as clotrimazole.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal antifungal activity of this compound, like other azoles, lies in its ability to inhibit the enzyme lanosterol 14-α-demethylase.[4][5][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.

By inhibiting lanosterol 14-α-demethylase, this compound effectively blocks the conversion of lanosterol to ergosterol.[5][7] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. The consequence of this is a significant increase in membrane permeability and a disruption of cellular homeostasis, ultimately resulting in fungal cell death.[4][6]

Indirect Effects on the Fungal Cell Wall: A Compensatory Stress Response

While the fungal cell membrane is the direct target of this compound, the resulting cellular stress triggers a complex cascade of signaling events that directly impact the fungal cell wall. The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and serving as a scaffold for various proteins.[8] In response to the membrane damage caused by this compound, fungal cells activate compensatory mechanisms, primarily through the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways, in an attempt to fortify the cell wall.[9][10][11]

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell surface stress. Studies on the closely related imidazole, clotrimazole, have shown that the oxidative stress induced by the drug is a key trigger for the activation of the CWI pathway.[9][10][11] This activation leads to the phosphorylation of the MAP kinase Slt2, a central regulator of the CWI response. Activated Slt2 then initiates a transcriptional program aimed at reinforcing the cell wall, which can include the increased synthesis of chitin, a key structural component of the cell wall.[8][12]

The High-Osmolarity Glycerol (HOG) Pathway

In addition to the CWI pathway, the HOG pathway, another MAP kinase cascade, is also activated in response to the cellular stress induced by azoles like clotrimazole.[9][10][11] The HOG pathway is primarily known for its role in responding to osmotic stress, but it also cross-talks with the CWI pathway to coordinate a comprehensive stress response. Activation of the HOG pathway, through the phosphorylation of the MAP kinase Hog1, contributes to the overall cellular effort to counteract the damage caused by this compound.

Quantitative Data on the Effects of Clotrimazole on Fungal Cells

ParameterFungal SpeciesObserved Effect of ClotrimazoleReference(s)
Ergosterol Content Magnaporthe oryzaeSignificant depletion[13]
Cellular Membrane Integrity Magnaporthe oryzaeDisrupted[13]
Cell Wall Deposition Magnaporthe oryzaeEnhanced[13]
MAPK (Slt2) Phosphorylation Saccharomyces cerevisiaeIncreased[9][10][11]
MAPK (Hog1) Phosphorylation Saccharomyces cerevisiaeIncreased[9][10][11]
Reactive Oxygen Species (ROS) Saccharomyces cerevisiaeAccumulation[9][10]
Mitochondrial Alteration Saccharomyces cerevisiaeObserved[9][10][11]

Experimental Protocols

The following is a proposed experimental protocol to investigate the mechanism of action of this compound on the fungal cell wall, based on established methodologies.

Protocol 1: Analysis of Fungal Cell Wall Composition
  • Fungal Culture and Treatment:

    • Grow the fungal species of interest (e.g., Candida albicans, Saccharomyces cerevisiae) in appropriate liquid media to mid-logarithmic phase.

    • Expose the fungal cultures to varying concentrations of this compound (including a no-drug control) for a defined period (e.g., 4, 8, 12, 24 hours).

  • Cell Wall Isolation:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile, deionized water.

    • Mechanically disrupt the cells using glass beads in a suitable buffer. .

    • Separate the cell wall fraction from the cytoplasmic content by differential centrifugation.

  • Quantification of Cell Wall Components:

    • Chitin Assay: Hydrolyze a portion of the isolated cell walls with concentrated HCl to convert chitin to glucosamine. Quantify the glucosamine content using a colorimetric assay (e.g., MBTH assay).

    • β-Glucan Assay: Utilize a commercial β-glucan quantification kit (e.g., based on the Limulus amebocyte lysate assay or specific enzymatic digestion followed by glucose quantification).

    • Mannoprotein Analysis: Extract mannoproteins from the cell wall using enzymatic digestion (e.g., with zymolyase) and quantify the protein content (e.g., using a Bradford or BCA assay) and mannan content (e.g., using a phenol-sulfuric acid assay).

Protocol 2: Western Blot Analysis of CWI and HOG Pathway Activation
  • Fungal Culture and Treatment:

    • As described in Protocol 1, treat fungal cultures with this compound for shorter time points (e.g., 15, 30, 60, 120 minutes) to capture signaling events.

  • Protein Extraction:

    • Rapidly harvest and lyse the fungal cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated forms of key MAP kinases (e.g., anti-phospho-Slt2, anti-phospho-Hog1).

    • Use antibodies against the total forms of these proteins as loading controls.

    • Detect the primary antibodies with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

Visualizations

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Inhibits Membrane_Stress Membrane Stress (ROS Production) Ergosterol_Synth->Membrane_Stress Leads to CWI_Sensors Cell Wall Stress Sensors (Wsc1, Mid2) Membrane_Stress->CWI_Sensors Activates Rho1_GTPase Rho1 GTPase CWI_Sensors->Rho1_GTPase Activates PKC1 Pkc1 Rho1_GTPase->PKC1 Activates MAPKKK Bck1 (MAPKKK) PKC1->MAPKKK Activates MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK Slt2 (MAPK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK->Transcription_Factors Activates Cell_Wall_Genes Cell Wall Synthesis Genes (e.g., CHS3) Transcription_Factors->Cell_Wall_Genes Upregulates

Caption: Cell Wall Integrity (CWI) signaling pathway activation by this compound-induced membrane stress.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Fungal Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Cell_Wall_Analysis Cell Wall Analysis Harvest->Cell_Wall_Analysis Protein_Analysis Protein Analysis Harvest->Protein_Analysis Chitin_Assay Chitin Quantification Cell_Wall_Analysis->Chitin_Assay Glucan_Assay β-Glucan Quantification Cell_Wall_Analysis->Glucan_Assay Western_Blot Western Blot for Phospho-MAPKs Protein_Analysis->Western_Blot

Caption: Proposed experimental workflow for investigating this compound's effect on the fungal cell wall.

Conclusion

References

An In-depth Technical Guide to the Chemical Structure of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of Chlormidazole. This compound, an imidazole-based antifungal agent, is of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and spectroscopic analysis.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole, is a well-characterized compound with established identifiers.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and formulation in a research and development setting.

Identifier Value Source
IUPAC Name 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazolePubChem[1]
CAS Number 3689-76-7PubChem[1]
Molecular Formula C₁₅H₁₃ClN₂PubChem[1]
Molecular Weight 256.73 g/mol PubChem[1]
Monoisotopic Mass 256.0767261 DaPubChem[1]
SMILES Clc1ccc(cc1)Cn2c3ccccc3nc2CWikipedia
Topological Polar Surface Area 17.8 ŲPubChem[1]
Solubility (in water at pH 7.4) 24.9 µg/mLPubChem[1]

Chemical Structure

The chemical structure of this compound is characterized by a benzimidazole core, which is substituted at the 1-position with a 4-chlorobenzyl group and at the 2-position with a methyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)methyl]-2-methylbenzimidazole (this compound)

  • Materials: 2-methylbenzimidazole, 1-chloro-4-(chloromethyl)benzene, sodium hydroxide, potassium carbonate, acetonitrile, tetraethylammonium bromide (TEAB) as a phase transfer catalyst.

  • Procedure:

    • To a solution of 2-methylbenzimidazole (1 equivalent) in acetonitrile, add sodium hydroxide (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of TEAB.

    • Add 1-chloro-4-(chloromethyl)benzene (1 equivalent) to the reaction mixture.

    • Heat the mixture under reflux for a sufficient period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the connectivity and chemical environment of the atoms within the this compound molecule.

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~2.5s, 3H (CH₃)
~5.4s, 2H (CH₂)
~7.0-7.6m, 8H (Aromatic-H)

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to 1H NMR.

    • Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Mass Spectrometry Data
Molecular Ion [M]⁺
Major Fragment Ions

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • GC-MS Analysis:

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

  • LC-MS Analysis:

    • Inject the sample into the LC system for separation on a suitable column (e.g., C18).

    • The eluent is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire data in full scan mode or by selected ion monitoring (SIM).

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 2-methylbenzimidazole 1-chloro-4-(chloromethyl)benzene reaction Alkylation Reaction start->reaction workup Work-up and Isolation reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) product->ms Molecular Weight Confirmation xray X-ray Crystallography (for solid-state structure) product->xray If crystalline structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation xray->structure_confirmation

Caption: Generalized workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and characterization of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of antifungal agents. The well-defined structure and properties of this compound make it a continued subject of interest in the field of medicinal chemistry.

References

Chlormidazole: A Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative data specifically for Chlormidazole is limited. This guide summarizes the presumed pharmacological properties based on its classification as an imidazole antifungal and provides comparative data from the closely related and extensively studied compound, clotrimazole, to offer a comprehensive overview for research and development purposes.

Introduction

This compound is an imidazole derivative recognized for its antifungal and spasmolytic properties. As a member of the azole class of antifungal agents, it is presumed to exhibit a broad spectrum of activity against various fungi and has also been noted for its inhibitory effects on some Gram-positive cocci. It is primarily intended for topical application to treat fungal infections of the skin and nails. This technical guide provides an in-depth exploration of its core pharmacological properties, drawing upon established principles for this class of compounds and comparative data from clotrimazole where specific information for this compound is not available.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][3]

This compound is believed to specifically target and inhibit the cytochrome P450 enzyme lanosterol 14-α-demethylase.[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[5]

G Presumed Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14- demethylated Intermediates 14- demethylated Intermediates Lanosterol->14- demethylated Intermediates Lanosterol 14-alpha-demethylase (Target Enzyme) Ergosterol Ergosterol 14- demethylated Intermediates->Ergosterol Multiple Steps Ergosterol Depletion Ergosterol Depletion Accumulation of\nToxic Sterols Accumulation of Toxic Sterols Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase\n(Target Enzyme) Lanosterol 14-alpha-demethylase (Target Enzyme) This compound->Lanosterol 14-alpha-demethylase\n(Target Enzyme) Inhibits Disrupted Cell Membrane\n(Increased Permeability) Disrupted Cell Membrane (Increased Permeability) Ergosterol Depletion->Disrupted Cell Membrane\n(Increased Permeability) Accumulation of\nToxic Sterols->Disrupted Cell Membrane\n(Increased Permeability) Inhibition of Fungal Growth\n(Fungistatic/Fungicidal) Inhibition of Fungal Growth (Fungistatic/Fungicidal) Disrupted Cell Membrane\n(Increased Permeability)->Inhibition of Fungal Growth\n(Fungistatic/Fungicidal)

Presumed mechanism of this compound via inhibition of ergosterol biosynthesis.

In Vitro Susceptibility Testing: Experimental Protocol

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro antifungal activity of a compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[6][7][8][9][10]

Broth Microdilution MIC Assay Protocol (Adapted from CLSI M27/M38)

Objective: To determine the MIC of this compound against a specific fungal isolate.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C for yeasts, 28°C for dermatophytes)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Yeasts: Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Molds (Dermatophytes): Culture the mold on an SDA plate at 28°C until sporulation occurs. Harvest conidia by flooding the plate with sterile saline (with 0.05% Tween 20 to aid in spore dispersal). Adjust the conidial suspension to a final inoculum concentration of approximately 1-3 x 10^3 CFU/mL.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to wells 1-11. This brings the total volume in these wells to 200 µL and halves the drug concentration to the final test concentrations.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours for yeasts or at 28°C for 4-7 days for dermatophytes.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% against dermatophytes) compared to the drug-free growth control well.[11] This can be determined visually or with a spectrophotometer.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Drug_Stock Prepare this compound Stock Solution (DMSO) Working_Solution Create Working Solution in RPMI 1640 Drug_Stock->Working_Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound Working_Solution->Serial_Dilution Fungal_Culture Culture Fungal Isolate on SDA Plate Inoculum_Suspension Prepare Standardized Inoculum Suspension Fungal_Culture->Inoculum_Suspension Inoculation Inoculate wells with Fungal Suspension Inoculum_Suspension->Inoculation Plate_Setup Set up 96-well plate with RPMI 1640 Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Reading Read MIC (Visual/Spectrophotometer) Incubation->MIC_Reading Data_Analysis Analyze and Report MIC Value MIC_Reading->Data_Analysis

Workflow for the Broth Microdilution MIC Assay.

In Vitro Activity: Comparative Data for Clotrimazole

Antifungal Activity of Clotrimazole

Clotrimazole exhibits a broad spectrum of activity against various fungal pathogens, including yeasts and dermatophytes.[12][13]

Table 1: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
C. albicans0.008 - 80.0081[14]
C. glabrata≤0.03 - >160.125-[14][15]
C. krusei0.125 - 0.5--[14]
C. parapsilosis0.015 - 0.03--[14]
C. tropicalis0.008 - 1--[14]

Table 2: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference(s)
Trichophyton rubrum0.03 - 10.21[11][16]
Trichophyton mentagrophytes0.03 - 10.21[11]
Microsporum canis0.03 - 20.42[11]
Epidermophyton floccosum0.03 - 10.21[11]
Antibacterial Activity of Clotrimazole

Clotrimazole has also demonstrated in vitro activity against certain Gram-positive bacteria, although its primary application is as an antifungal agent.[12][13]

Table 3: Minimum Inhibitory Concentration (MIC) of Clotrimazole against Bacteria

Bacterial SpeciesMIC (µg/mL)Reference(s)
Staphylococcus aureus31.25[17]
Escherichia coli>32[17]

Signaling Pathways

While specific studies on the signaling pathways affected by this compound are lacking, research on clotrimazole in the model yeast Saccharomyces cerevisiae has revealed significant impacts on key stress response pathways. These findings offer potential insights into the broader cellular effects of imidazole antifungals beyond direct ergosterol depletion.

Clotrimazole treatment has been shown to activate the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways.[18][19][20][21] This activation is linked to the induction of oxidative stress.[18][19][20][21] The CWI pathway, which is crucial for maintaining the structural integrity of the fungal cell wall, is activated in response to cell wall stress. Interestingly, clotrimazole-induced activation of the CWI pathway's downstream MAPK, Slt2, appears to occur through a novel mechanism that is independent of the canonical upstream activator, Pkc1.[18][19][20][21] This suggests a rewiring of the signaling cascade in response to azole-induced stress.

G Clotrimazole-Induced Stress Signaling in Yeast cluster_drug Stress Inducer cluster_cellular_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Clotrimazole Clotrimazole Ergosterol Depletion Ergosterol Depletion Clotrimazole->Ergosterol Depletion Oxidative Stress (ROS) Oxidative Stress (ROS) Clotrimazole->Oxidative Stress (ROS) Cell Wall Stress Cell Wall Stress Ergosterol Depletion->Cell Wall Stress HOG_Pathway HOG Pathway Oxidative Stress (ROS)->HOG_Pathway CWI_Pathway CWI Pathway Oxidative Stress (ROS)->CWI_Pathway Cell Wall Stress->CWI_Pathway Hog1 Activation Hog1 Activation HOG_Pathway->Hog1 Activation Slt2 Activation\n(Pkc1-Independent) Slt2 Activation (Pkc1-Independent) CWI_Pathway->Slt2 Activation\n(Pkc1-Independent) Stress Adaptation Stress Adaptation Hog1 Activation->Stress Adaptation Slt2 Activation\n(Pkc1-Independent)->Stress Adaptation Growth Inhibition Growth Inhibition Stress Adaptation->Growth Inhibition

Overview of HOG and CWI pathway activation by clotrimazole-induced stress.

Pharmacokinetics

Comparative Pharmacokinetic Parameters of Clotrimazole

The systemic absorption of clotrimazole is negligible when applied to intact skin.[4][22] When administered through other routes for localized treatment, some absorption can occur.

Table 4: Pharmacokinetic Properties of Clotrimazole (Comparative Data)

Route of AdministrationAbsorptionSystemic BioavailabilityKey ConsiderationsReference(s)
Topical (Cream/Solution) Negligible through intact skin<0.5%Primarily for local action on the skin.[4][22]
Intravaginal 3-10% of the dose is absorbedLowCan maintain fungicidal concentrations in the vagina for up to 3 days.[4]
Oral (Lozenge/Troche) Poorly absorbed from the GI tractLowDesigned for local treatment of oropharyngeal candidiasis; binds to oral mucosa.[4]

Metabolism of the small amounts of absorbed clotrimazole occurs in the liver, and it is excreted primarily in the bile.[4]

Conclusion

This compound is an imidazole antifungal agent with a presumed mechanism of action involving the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. While specific quantitative data on its in vitro activity and in vivo pharmacokinetics are scarce, comparative data from the closely related compound, clotrimazole, suggest a broad spectrum of antifungal activity, particularly against Candida species and dermatophytes, with limited systemic absorption upon topical application. The provided experimental protocol for MIC determination offers a standardized method for further investigation of this compound's antifungal potency. Future research should focus on generating specific quantitative data for this compound to fully characterize its pharmacological profile and confirm its therapeutic potential. The insights into the activation of stress signaling pathways by clotrimazole also suggest a promising area of investigation for this compound to better understand its complete cellular impact.

References

Chlormidazole: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antifungal spectrum of activity for the imidazole antifungal agent, chlormidazole. Due to a scarcity of recent, independently verified quantitative data for this compound, this document leverages data from the structurally and functionally similar compound, clotrimazole, as a proxy to delineate its antifungal profile. This guide includes a summary of its mechanism of action, in vitro susceptibility data for various fungal pathogens, and detailed experimental protocols for antifungal susceptibility testing. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in antifungal drug discovery and development.

Introduction

This compound is a first-generation imidazole antifungal agent.[1] Like other imidazoles, it is characterized by a five-membered diazole ring structure. While historically recognized for its antifungal properties, recent and comprehensive data on its specific spectrum of activity are limited.[1][2] Clotrimazole, a widely studied and structurally related imidazole, is often used as a comparator to infer the potential activity of this compound.[1] This guide will primarily present data for clotrimazole to provide a robust understanding of the expected antifungal profile of this compound, with the explicit understanding that these are proxy data.

Mechanism of Action

The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] this compound targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[1] This disruption of the cell membrane's integrity and fluidity alters its permeability and inhibits the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[3]

Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14-α-methylated sterols (Toxic precursors) Lanosterol->Intermediates LanosterolDemethylase Lanosterol 14-α-demethylase (ERG11 gene product) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Intermediates->Ergosterol Inhibition FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane This compound This compound This compound->LanosterolDemethylase   Inhibits LanosterolDemethylase->Ergosterol

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Spectrum of Activity

The antifungal activity of this compound is expected to be broad, encompassing a range of yeasts and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clotrimazole against various fungal isolates, serving as a proxy for this compound's activity. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1]

Activity Against Candida Species

Clotrimazole has demonstrated potent activity against various Candida species, including Candida albicans, a common cause of superficial and systemic fungal infections.

Fungal SpeciesClotrimazole MIC Range (µg/mL)Reference(s)
Candida albicans0.03 - >100[1]
Candida glabrata0.06 - >100[1]
Candida parapsilosis0.03 - 32[1]
Candida tropicalis0.03 - 64[1]
Candida krusei0.125 - >100[1]

Note: The wide range of MIC values can be attributed to variations in testing methodologies and the emergence of antifungal resistance.

Activity Against Dermatophytes

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are generally susceptible to clotrimazole.

Fungal SpeciesClotrimazole MIC Range (µg/mL)Reference(s)
Trichophyton rubrum0.03 - 2[4]
Trichophyton mentagrophytes0.06 - 1[4]
Microsporum canis0.125 - 4[5]
Epidermophyton floccosum0.125 - 2[5]
Activity Against Other Fungi

Clotrimazole has also shown activity against other pathogenic fungi.

Fungal SpeciesClotrimazole MIC Range (µg/mL)Reference(s)
Malassezia furfurQualitative data suggests activity[6]
Aspergillus fumigatusGenerally higher MICs, less active than amphotericin B[7]
Blastomyces dermatitidis0.20 - 3.13[7]
Histoplasma capsulatum0.20 - 3.13[7]
Sporothrix schenckii0.20 - 3.13[7]
Cryptococcus neoformans0.20 - 3.13[7]
Coccidioides immitis0.20 - 3.13[7]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts and M38-A2 for Filamentous Fungi)

This method is a widely accepted standard for determining the MIC of antifungal agents.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture and adjusted to a specific cell density (typically 0.5 to 2.5 x 10³ CFU/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds).

  • Drug Dilution: The antifungal agent (e.g., this compound) is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts or longer for some molds, until sufficient growth is observed in the drug-free control well.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be determined visually or by using a spectrophotometer.[2]

CLSI_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum Preparation Inoculation Inoculation of Plate with Fungi Inoculum->Inoculation Drug Serial Dilution of This compound in Microtiter Plate Drug->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of MIC (≥50% growth inhibition) Reading->MIC

Figure 2: Workflow for the CLSI broth microdilution method.

EUCAST Broth Microdilution Method (E.Def 7.3.2)

The EUCAST method is another widely used standard with some key differences from the CLSI protocol.

Key Differences from CLSI:

  • Medium: Uses RPMI-1640 supplemented with 2% glucose.

  • Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is used.

  • Reading of MICs: The endpoint is typically read spectrophotometrically at 530 nm after 24 hours of incubation, defined as the lowest concentration that reduces growth by 50% or 90%, depending on the antifungal agent.[2]

Discussion and Future Directions

The available data, primarily through the proxy of clotrimazole, suggests that this compound possesses a broad spectrum of antifungal activity, particularly against Candida species and dermatophytes.[6] Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, is a well-established and effective strategy for antifungal therapy.[1]

However, the significant lack of recent, direct, and quantitative in vitro susceptibility data for this compound is a critical knowledge gap. For a more definitive understanding of its antifungal spectrum and to establish its potential clinical utility in the current landscape of antifungal resistance, further research is imperative.

Recommendations for Future Research:

  • Head-to-Head Comparative Studies: Direct comparative studies of the in vitro activity of this compound against a large panel of recent clinical fungal isolates versus other azoles, including clotrimazole, are needed.

  • Quantitative Susceptibility Testing: Comprehensive determination of MIC and Minimum Fungicidal Concentration (MFC) values for this compound against a wide range of yeasts, molds, and dermatophytes using standardized CLSI and EUCAST methods.

  • Mechanism of Resistance Studies: Investigation into the potential for cross-resistance between this compound and other azole antifungals in resistant fungal strains.

Conclusion

This compound is an imidazole antifungal with a presumed broad spectrum of activity similar to that of clotrimazole. While historical data and its mechanism of action suggest its potential as an effective antifungal agent, the current lack of robust, contemporary quantitative data necessitates a cautious interpretation of its precise antifungal profile. This technical guide, by leveraging available information on the closely related compound clotrimazole and outlining standardized testing methodologies, provides a foundational resource for the scientific community to guide future research and development efforts for this compound and other novel antifungal agents.

References

Chlormidazole as a Potential Spasmolytic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlormidazole is an imidazole derivative that has been identified as both an antifungal agent and a spasmolytic.[1] While its classification as a spasmolytic suggests potential therapeutic applications in conditions characterized by smooth muscle spasms, there is a notable scarcity of detailed scientific literature and quantitative data specifically investigating this activity. In contrast, clotrimazole, a structurally related and extensively studied imidazole antifungal, has been the subject of numerous studies demonstrating its effects on smooth muscle physiology. These studies provide valuable insights into the potential mechanisms through which imidazole derivatives like this compound may exert their spasmolytic effects.

This technical guide will, therefore, leverage the available data on clotrimazole as a proxy to explore the potential of this compound as a spasmolytic agent. The focus will be on the molecular mechanisms of action, relevant experimental protocols for assessing spasmolytic activity, and the quantitative data derived from studies on clotrimazole's interaction with smooth muscle. This approach allows for a scientifically grounded exploration of this compound's potential while awaiting direct research on the compound itself.

Quantitative Data on the Effects of Clotrimazole on Smooth Muscle and Ion Channels

The following table summarizes the key quantitative findings from in vitro studies on clotrimazole, which indicate its potential for inducing smooth muscle relaxation.

ParameterExperimental ModelKey FindingReference
Vasorelaxation Isolated Resistance ArteriesEnhanced bradykinin-induced relaxation.[2]
Inhibition of Proliferation Human Smooth Muscle Cells (HSMC)10 µM CLT inhibits BK-induced proliferation by 45-50%.[2]
Intracellular Calcium ([Ca2+]i) Human Smooth Muscle Cells (HSMC)10 µM CLT prevents the rise of [Ca2+]i induced by bradykinin (120.8 ± 12.4 nM vs. 235.8 ± 34.1 nM).[2]
Ca2+ Channel Blockade PC12 CellsCLT blocks K+ currents more potently than Ca2+ currents.[3]
K+ Channel Blockade Murine Erythroleukemia (MEL) CellsReversible inhibition of whole-cell KCa2+ currents by submicromolar concentrations of CLT.[3]
Intestinal Chloride Secretion Rabbit Colonic Mucosal SheetsCLT (concentration not specified) inhibited forskolin-induced Cl- secretion by 91%.[4]
Intestinal Chloride Secretion In vivo Mouse Model of CholeraCLT (concentration not specified) inhibited cholera toxin-induced intestinal Cl- secretion by 94%.[4]
SR Ca2+-ATPase Inhibition Rabbit Cardiac Sarcoplasmic Reticulum50% inhibition of Ca2+ uptake with approximately 35 µM CLT.[5]
Ca2+-Activated K+ Current (IK(Ca)) Rat Anterior Pituitary GH3 CellsIC50 value for CLT-induced inhibition of IK(Ca) was 3 µM.[6]

Proposed Mechanism of Spasmolytic Action

The spasmolytic effect of imidazole derivatives, as suggested by studies on clotrimazole, is primarily attributed to their interference with calcium homeostasis in smooth muscle cells.[2] Smooth muscle contraction is critically dependent on the influx of extracellular calcium and the release of calcium from intracellular stores, which leads to the activation of contractile proteins.[2][7] Clotrimazole appears to induce relaxation by targeting several key points in this signaling cascade:

  • Blockade of Calcium-Activated Potassium (KCa) Channels: Clotrimazole is a potent blocker of Ca2+-activated K+ channels.[3] The blockade of these channels would lead to membrane depolarization, which might seem counterintuitive for a spasmolytic agent. However, in some contexts, the modulation of potassium channels can have complex effects on overall smooth muscle tone.

  • Inhibition of L-type Calcium Channels: Clotrimazole has been shown to inhibit L-type voltage-dependent calcium channels.[2] This action would directly reduce the influx of extracellular calcium, a primary trigger for smooth muscle contraction, leading to vasodilation.[2]

  • Inhibition of Capacitative Calcium Entry: Studies have suggested that clotrimazole may inhibit capacitative calcium entry, a process where the depletion of intracellular calcium stores triggers the opening of plasma membrane calcium channels.[2]

  • Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA): Clotrimazole can inhibit the sarcoplasmic reticulum Ca2+-ATPase, which is responsible for pumping calcium back into the sarcoplasmic reticulum.[5] While this would lead to a slower removal of calcium from the cytoplasm, the dominant effect for spasmolysis appears to be the reduction of calcium influx.

The net effect of these actions is a reduction in the intracellular calcium concentration available to initiate and maintain the contractile state of the smooth muscle, resulting in relaxation.

G cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ L_type L-type Ca2+ Channel Ca_ext->L_type Influx Relaxation Smooth Muscle Relaxation Ca_int [Ca2+]i L_type->Ca_int KCa Ca2+-activated K+ Channel K_ion K+ KCa->K_ion Efflux Contraction Smooth Muscle Contraction Ca_int->Contraction Activates This compound This compound (Clotrimazole) This compound->L_type Inhibits This compound->KCa Inhibits

Caption: Proposed mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The following provides a detailed methodology for a key in vitro experiment to assess the spasmolytic activity of a compound like this compound.

In Vitro Organ Bath Assay for Spasmolytic Activity

1. Objective: To determine the concentration-dependent effect of a test compound (e.g., this compound) on the contraction of isolated smooth muscle tissue (e.g., rat ileum, guinea pig trachea, or arterial rings).

2. Materials:

  • Tissue: Freshly isolated smooth muscle tissue from a suitable animal model.

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, Tyrode's solution, appropriately buffered and aerated with carbogen (95% O2, 5% CO2).[8]

  • Organ Bath System: Water-jacketed organ baths, force-displacement transducers, and a data acquisition system.

  • Spasmogen: A contractile agent to induce smooth muscle contraction (e.g., acetylcholine, histamine, potassium chloride).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO, ethanol).

  • Standard Spasmolytic: A known spasmolytic agent for comparison (e.g., papaverine, atropine).

3. Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue and place it in cold, aerated PSS.

    • Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, rings for arteries).

    • Mount the tissue in the organ bath containing PSS maintained at 37°C and aerated with carbogen.

  • Equilibration:

    • Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes.

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

  • Induction of Contraction:

    • After equilibration, induce a submaximal, sustained contraction of the tissue using a specific concentration of a spasmogen.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction plateau is achieved, add the test compound (this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Allow the tissue response to stabilize at each concentration before adding the next.

    • Record the relaxation at each concentration as a percentage of the initial induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the molar concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

4. Controls:

  • Vehicle Control: Perform a time-matched experiment using the vehicle for the test compound to ensure it has no effect on the tissue contraction.

  • Positive Control: Generate a concentration-response curve for a standard spasmolytic agent.

G A Tissue Preparation (e.g., Rat Ileum) B Mounting in Organ Bath (PSS, 37°C, Carbogen) A->B C Equilibration (60 min, resting tension) B->C D Induction of Contraction (Spasmogen, e.g., ACh) C->D E Cumulative Addition of This compound D->E F Data Recording (Relaxation Response) E->F G Data Analysis (Concentration-Response Curve, IC50) F->G

Caption: Experimental workflow for in vitro spasmolytic activity assessment.

Conclusion

While direct evidence for the spasmolytic activity of this compound is limited, the extensive research on the structurally similar imidazole, clotrimazole, provides a strong basis for its potential in this area. The likely mechanism of action involves the modulation of intracellular calcium concentrations through the blockade of calcium and potassium channels, ultimately leading to smooth muscle relaxation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's spasmolytic properties. Future research should focus on direct in vitro and in vivo studies of this compound to quantify its potency and elucidate its precise mechanism of action, which could pave the way for its development as a therapeutic agent for disorders involving smooth muscle hyperreactivity.

References

An In-depth Technical Guide on the Antifungal Properties of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole is a first-generation imidazole antifungal agent with a broad spectrum of activity against various fungal pathogens. As with other imidazoles, its primary mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This guide provides a comprehensive technical overview of the antifungal properties of this compound, leveraging available data on the structurally similar and extensively studied imidazole, clotrimazole, as a proxy where direct data for this compound is limited. This document details its mechanism of action, spectrum of activity with quantitative data, and the fungal signaling pathways affected by its application. Furthermore, it outlines detailed experimental protocols for assessing its antifungal efficacy and investigating its cellular impact.

Mechanism of Action

This compound, like other azole antifungals, exerts its fungistatic or fungicidal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[2][3]

Spectrum of Antifungal Activity

This compound exhibits activity against a wide range of fungi, including yeasts and dermatophytes. Due to the limited availability of recent, direct comparative data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for the closely related imidazole, clotrimazole, against various clinically relevant fungal species. These values provide a representative overview of the expected antifungal potency of this compound.

Table 1: In Vitro Antifungal Activity of Clotrimazole against Candida Species

Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Candida albicans<0.0156 - 80.0081[4][5]
Candida glabrata0.125 - 4--[5]
Candida krusei---
Candida tropicalis---[6]
Candida guilliermondii---[6]

Table 2: In Vitro Antifungal Activity of Clotrimazole against Trichophyton Species

Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference(s)
Trichophyton mentagrophytes-interdigitale complex--0.5[7]

Fungal Signaling Pathways Affected by this compound

The cellular stress induced by this compound's disruption of the cell membrane triggers compensatory signaling cascades within the fungal cell. The two primary pathways activated are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

Ergosterol Biosynthesis Pathway and Inhibition by this compound

The primary target of this compound is the ergosterol biosynthesis pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethyl-\nlanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-\nlanosterol Lanosterol 14α-demethylase (Erg11p) ... ... 14-demethyl-\nlanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase\n(Erg11p) Lanosterol 14α-demethylase (Erg11p) This compound->Lanosterol 14α-demethylase\n(Erg11p) Inhibits

Ergosterol biosynthesis pathway and this compound's point of inhibition.
Cell Wall Integrity (CWI) Signaling Pathway Activation

The disruption of the cell membrane by this compound leads to cell wall stress, which in turn activates the CWI pathway to reinforce the cell wall.[8][9]

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Stress Membrane Stress This compound->Membrane Stress Wsc1/Mid2 Wsc1/Mid2 Membrane Stress->Wsc1/Mid2 Activates Rho1 Rho1 Wsc1/Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Transcription Factors\n(Rlm1, Swi4/Swi6) Transcription Factors (Rlm1, Swi4/Swi6) Slt2/Mpk1->Transcription Factors\n(Rlm1, Swi4/Swi6) Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors\n(Rlm1, Swi4/Swi6)->Cell Wall Synthesis Genes Upregulates

Activation of the CWI pathway in response to this compound-induced membrane stress.
High-Osmolarity Glycerol (HOG) Signaling Pathway Activation

In addition to cell wall stress, the membrane disruption caused by this compound can lead to oxidative stress, which activates the HOG pathway.[8][10]

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Sln1 Sln1 Oxidative Stress->Sln1 Activates Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2/22 Ssk2/22 Ssk1->Ssk2/22 Pbs2 Pbs2 Ssk2/22->Pbs2 Hog1 Hog1 Pbs2->Hog1 Transcription Factors\n(Hot1, Msn2/4, Sko1) Transcription Factors (Hot1, Msn2/4, Sko1) Hog1->Transcription Factors\n(Hot1, Msn2/4, Sko1) Stress Response Genes Stress Response Genes Transcription Factors\n(Hot1, Msn2/4, Sko1)->Stress Response Genes Upregulates

Activation of the HOG pathway in response to this compound-induced oxidative stress.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 guidelines for yeasts and molds, respectively.[11][12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[13]

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • Molds: Culture the mold on PDA at 35°C for 7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.[14]

  • Microplate Inoculation:

    • Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free growth control well (100 µL RPMI-1640 + 100 µL inoculum) and a sterility control well (200 µL uninoculated RPMI-1640).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some molds.[15]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[16]

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for antifungal susceptibility testing and for investigating the effect of this compound on fungal signaling pathways.

Antifungal_Susceptibility_Workflow Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Prepare Fungal Inoculum->Prepare Serial Dilutions of this compound Inoculate 96-well Plate Inoculate 96-well Plate Prepare Serial Dilutions of this compound->Inoculate 96-well Plate Incubate Plate Incubate Plate Inoculate 96-well Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Workflow for Antifungal Susceptibility Testing.

Signaling_Pathway_Investigation_Workflow Start Start Culture Fungal Cells Culture Fungal Cells Start->Culture Fungal Cells Expose Cells to this compound Expose Cells to this compound Culture Fungal Cells->Expose Cells to this compound Harvest Cells at Different Time Points Harvest Cells at Different Time Points Expose Cells to this compound->Harvest Cells at Different Time Points Protein Extraction Protein Extraction Harvest Cells at Different Time Points->Protein Extraction Western Blot for Phosphorylated MAPKs (Slt2, Hog1) Western Blot for Phosphorylated MAPKs (Slt2, Hog1) Protein Extraction->Western Blot for Phosphorylated MAPKs (Slt2, Hog1) Analyze Results Analyze Results Western Blot for Phosphorylated MAPKs (Slt2, Hog1)->Analyze Results End End Analyze Results->End

Workflow for Investigating this compound's Effect on Fungal Signaling Pathways.

Resistance Mechanisms

Cross-resistance between this compound and other azole antifungals is highly probable due to their shared mechanism of action.[1] The primary mechanisms of resistance include:

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for azole drugs.[1]

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve a therapeutic effect.[1]

  • Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell, preventing them from reaching their target. This is mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1).[1]

Conclusion

This compound is a potent antifungal agent of the imidazole class with a well-defined mechanism of action targeting ergosterol biosynthesis. Its activity disrupts fungal cell membrane integrity, leading to the activation of cellular stress response pathways. While specific quantitative data for this compound is sparse in recent literature, the extensive data available for the structurally similar clotrimazole provides a reliable proxy for its antifungal spectrum and potency. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other azole antifungals. Understanding the interplay between its primary mechanism of action, the resulting cellular stresses, and the development of resistance is crucial for the effective use of this compound and the development of novel antifungal strategies.

References

Understanding the molecular targets of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Targets of Clotrimazole

A Note on Nomenclature: The user's query referenced "Chlormidazole." Based on extensive database searches, this appears to be a likely misspelling of "Clotrimazole," a widely studied imidazole antifungal agent. This guide will focus on the molecular targets of Clotrimazole.

Introduction

Clotrimazole is a broad-spectrum antifungal agent belonging to the imidazole class of drugs.[1] Its primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[2][3] Beyond its well-established antifungal properties, Clotrimazole has garnered significant attention for its effects on various human cellular targets, leading to investigations into its potential as an anticancer agent.[4][5] This technical guide provides a comprehensive overview of the molecular targets of Clotrimazole, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows for researchers, scientists, and drug development professionals.

Primary Antifungal Target: Lanosterol 14α-Demethylase (CYP51)

The principal molecular target of Clotrimazole in fungi is Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the structure and function of the fungal cell membrane.[2]

Mechanism of Action

Clotrimazole inhibits CYP51, thereby blocking the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and leading to fungal cell death.[3]

Quantitative Data: Inhibition of Fungal CYP51
Target OrganismTarget EnzymeParameterValue (µM)Reference(s)
Candida albicansCYP51IC500.1[6]
Candida albicansCYP51Kd0.01-0.026[7]
Malassezia globosaCYP51IC500.15-0.35[8]
Malassezia globosaCYP51Kd≤ 0.002[8]

Signaling Pathway: Fungal Ergosterol Biosynthesis

Ergosterol_Biosynthesis cluster_inhibition Inhibition by Clotrimazole Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Clotrimazole Clotrimazole Clotrimazole->Lanosterol CYP_Inhibition_Workflow A Prepare Clotrimazole dilutions B Pre-incubate microsomes with Clotrimazole A->B C Add probe substrate and NADPH B->C D Incubate at 37°C C->D E Quench reaction D->E F Centrifuge E->F G LC-MS/MS analysis of metabolite F->G H Calculate % inhibition and IC50 G->H Anticancer_Signaling cluster_glycolysis Glycolysis Inhibition cluster_signaling Signaling Pathway Modulation Clotrimazole Clotrimazole Glycolytic_Enzymes Hexokinase, PFK-1 Clotrimazole->Glycolytic_Enzymes ERK_Pathway ERK Phosphorylation Clotrimazole->ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Signaling Clotrimazole->PI3K_Akt_Pathway ATP_Production ATP_Production Glycolytic_Enzymes->ATP_Production Decreased Cell_Viability Cell_Viability ATP_Production->Cell_Viability Decreased Apoptosis Apoptosis Cell_Viability->Apoptosis Proliferation_Metastasis Proliferation_Metastasis ERK_Pathway->Proliferation_Metastasis Inhibition of Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival Inhibition of Cell_Survival->Apoptosis

References

Chlormidazole's Role in Inhibiting Ergosterol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormidazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of action of this compound: the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key catalyst in the ergosterol biosynthetic pathway. This document provides a comprehensive overview of this mechanism, supported by quantitative data (using the closely related and more extensively studied clotrimazole as a proxy due to the scarcity of recent specific data for this compound), detailed experimental protocols for assessing antifungal activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, represent a significant global health challenge. The development of effective and specific antifungal agents is a cornerstone of modern medicine. The azole class of antifungals, which includes imidazoles like this compound, has been instrumental in the management of these infections for decades. Their efficacy is rooted in their ability to selectively target a biochemical pathway essential for fungal survival but absent in humans: the biosynthesis of ergosterol. Understanding the precise molecular interactions and the downstream consequences of inhibiting this pathway is critical for the rational design of new antifungal therapies and for combating the growing threat of antifungal resistance.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The antifungal activity of this compound is primarily attributed to its inhibition of the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme plays a crucial role in the multi-step conversion of lanosterol to ergosterol.[1]

The key steps in this mechanism are:

  • Binding to the Heme Group: this compound, like other azoles, possesses a nitrogen-containing imidazole ring. This ring binds to the heme iron atom at the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This interaction is a non-competitive inhibition.

  • Enzyme Inhibition: The binding of this compound to the heme group prevents the enzyme from binding its natural substrate, lanosterol. This effectively blocks the demethylation of lanosterol at the 14α position, a critical step in the ergosterol biosynthesis pathway.

  • Depletion of Ergosterol: The inhibition of lanosterol 14α-demethylase leads to a significant reduction in the production of ergosterol.

  • Accumulation of Toxic Sterol Intermediates: Concurrently, the blockage of this enzymatic step results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

  • Disruption of Membrane Integrity and Function: The combination of ergosterol depletion and the accumulation of toxic sterol intermediates alters the physical properties of the fungal cell membrane. This leads to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication. At higher concentrations, this disruption can lead to cell lysis and death.

The selectivity of this compound and other azoles for fungal cells over mammalian cells is due to their higher affinity for the fungal lanosterol 14α-demethylase compared to the human ortholog.

Quantitative Data on Antifungal Activity

While specific and recent quantitative data for this compound is limited in publicly available literature, the activity of the structurally similar and widely studied imidazole, clotrimazole, can be used as a proxy to illustrate the expected antifungal spectrum and potency. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for clotrimazole against common fungal pathogens. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Antifungal Activity of Clotrimazole against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans1250.008 - 80.0081[1]
Candida glabrata38N/AN/AN/A[1]
Candida tropicalis2N/AN/AN/A[1]

N/A: Not available in the cited literature.

Table 2: In Vitro Antifungal Activity of Clotrimazole against Dermatophytes

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrum1110.008 - 10.060.25
Trichophyton mentagrophytes500.015 - 0.250.060.125
Microsporum canis300.015 - 0.50.1250.25
Epidermophyton floccosum200.03 - 0.250.060.125

Table 3: In Vitro Antifungal Activity of Clotrimazole against Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Aspergillus fumigatus1000.125 - 412
Aspergillus flavus500.25 - 824
Aspergillus niger500.5 - >824

Note: The data presented in these tables are for clotrimazole and should be considered illustrative for this compound due to their structural similarity. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

4.1.1. Materials

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolates to be tested

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

4.1.2. Methodology

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp.): Subculture the yeast on SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Molds (Aspergillus spp., Trichophyton spp.): Grow the mold on SDA until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution in Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of a working solution of this compound (prepared from the stock solution and diluted in RPMI-1640) to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration range (e.g., 16 to 0.03 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well (which contains only medium).

  • Controls:

    • Growth Control: One well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: One well containing 200 µL of RPMI-1640 medium only (no drug, no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds, or until sufficient growth is observed in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at 530 nm.

Protocol for Quantification of Cellular Ergosterol Content

This protocol allows for the quantification of total cellular ergosterol and can be used to assess the direct impact of this compound on ergosterol biosynthesis.

4.2.1. Materials

  • Fungal culture

  • This compound

  • 25% Alcoholic potassium hydroxide (KOH) solution

  • Sterile distilled water

  • n-Heptane

  • Spectrophotometer with UV capabilities

  • Quartz cuvettes

  • Vortex mixer

  • Water bath (85°C)

  • Centrifuge

4.2.2. Methodology

  • Fungal Culture and Treatment:

    • Grow a fungal culture in a suitable liquid medium to mid-exponential phase.

    • Divide the culture into several flasks. Treat each flask with a different concentration of this compound (including a no-drug control).

    • Incubate the cultures for a defined period (e.g., 16-24 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile distilled water and re-centrifuge.

    • Resuspend the cell pellet in the 25% alcoholic KOH solution.

    • Incubate the suspension in a water bath at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • After cooling to room temperature, add sterile distilled water and n-heptane to the saponified mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper n-heptane layer to a quartz cuvette.

    • Scan the absorbance of the heptane layer from 230 nm to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic four-peaked curve with absorbance maxima around 262, 271, 282, and 290 nm.

  • Calculation of Ergosterol Content:

    • The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm. The absorbance at 230 nm is used to correct for the presence of 24(28)-dehydroergosterol, an ergosterol precursor.

    • The percentage of ergosterol can be calculated using established formulas that take into account the absorbance of both sterols and the wet weight of the cell pellet.

Visualizations

Ergosterol biosynthesis pathway and the point of inhibition by this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read Results Visually or with Spectrophotometer E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical_Relationship A This compound (Imidazole Antifungal) B Binds to Heme Group of Lanosterol 14α-demethylase (CYP51) A->B C Inhibition of CYP51 Enzyme Activity B->C D Decreased Ergosterol Biosynthesis C->D E Accumulation of 14α-methylated Sterol Precursors C->E F Altered Fungal Cell Membrane Structure and Function D->F E->F G Increased Membrane Permeability & Leakage of Cellular Contents F->G H Inhibition of Fungal Growth (Fungistatic/Fungicidal) G->H

Logical relationship of this compound's mechanism of action.

Conclusion

This compound, as a member of the imidazole class of antifungals, effectively inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Its specific target, lanosterol 14α-demethylase (CYP51), is a well-validated point of intervention for antifungal therapy. The consequence of this targeted inhibition is a cascade of events leading to the disruption of fungal cell membrane integrity and, ultimately, the cessation of fungal growth and proliferation. While there is a need for more recent and specific quantitative data on the in vitro activity of this compound, the extensive information available for the structurally analogous clotrimazole provides a strong basis for understanding its antifungal profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel antifungal compounds targeting the ergosterol biosynthesis pathway. A thorough understanding of the mechanism of action, quantitative efficacy, and potential for cross-resistance with other azoles is paramount for the effective clinical use of this compound and for the development of next-generation antifungal agents.

References

Methodological & Application

Chlormidazole In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antifungal susceptibility testing of chlormidazole, an imidazole antifungal agent. Due to the limited availability of specific data for this compound, information for the closely related and structurally similar compound, clotrimazole, is used as a proxy to provide a thorough overview of expected antifungal activity and testing protocols.

Mechanism of Action

This compound, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this class of drugs is the enzyme lanosterol 14-α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital constituent of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3]

By inhibiting lanosterol 14-α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[5] The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal), depending on the concentration and fungal species.[3][6]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the step inhibited by this compound and other azole antifungals.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl Pyrophosphate (FPP) Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Inhibition->Ergosterol_Intermediates This compound This compound (and other Azoles) This compound->Inhibition Inhibits Lanosterol 14-α-demethylase Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound in RPMI-1640 prep_drug->inoculate incubate Incubate at 35°C (24-48 hours for yeasts, longer for molds) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols: Preparation of Clotrimazole Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clotrimazole is a synthetic imidazole derivative with broad-spectrum antifungal activity.[1] It is widely used in research to study fungal infections and has also been investigated for its potential in treating other diseases, including certain cancers and sickle cell disease.[1] The primary mechanism of its antifungal action involves the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and function.[1] Due to its lipophilic nature and poor aqueous solubility, proper preparation of a stock solution is critical for its effective and reproducible use in in vitro cell culture experiments.[2] This document provides a detailed protocol for the preparation, storage, and handling of Clotrimazole stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of a Clotrimazole stock solution.

ParameterValueSolventReference
Molecular Weight 344.84 g/mol -[3][4]
Solubility ~3-33 mg/mLDMSO[3][4][5]
~10-69 mg/mLEthanol[3][5]
~20 mg/mLDimethylformamide (DMF)[5]
Insoluble / Sparingly SolubleWater / Aqueous Buffers[3][5]
Recommended Stock Concentration 1-10 mg/mL (2.9-29 mM)DMSO or Ethanol[6]
Storage (Powder) -20°C (≥ 4 years stability)-[5]
Storage (Stock Solution) -80°C (up to 1 year)DMSO or Ethanol[3]
-20°C (up to 1 month)DMSO or Ethanol[3]

Note: Solubility can vary based on the purity of the compound and the solvent. It is recommended to start with a lower concentration and increase if necessary. Using ultrasound may aid in dissolving the compound.[4]

Experimental Protocol: Preparation of 10 mM Clotrimazole Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Clotrimazole in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • Clotrimazole powder (CAS No. 23593-75-1)

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

3.2. Procedure

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the Clotrimazole powder and DMSO to come to room temperature before opening to prevent condensation.

  • Calculation: Calculate the mass of Clotrimazole required to make the desired volume of a 10 mM stock solution.

    • Mass (mg) = Desired Volume (mL) × 10 mM × 344.84 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock solution:

    • Mass (mg) = 1 mL × 10 mmol/L × 344.84 mg/mmol / 1000 L/mL = 3.45 mg

  • Weighing: Carefully weigh out the calculated amount of Clotrimazole powder using an analytical balance and transfer it into a sterile microcentrifuge tube or cryovial.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the Clotrimazole powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[3]

3.3. Preparation of Working Solution

To prepare a working solution, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium. Mix well by gentle inversion or pipetting before adding to the cells.

Important Considerations:

  • Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.5% to minimize cytotoxic effects.

  • Aqueous Instability: Clotrimazole is sparingly soluble in aqueous solutions.[5] It is recommended to prepare fresh dilutions in culture medium for each experiment and not to store aqueous working solutions for more than one day.[5]

  • Safety: Clotrimazole should be handled with care.[5] Always wear appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Diagrams

The following diagrams illustrate the experimental workflow and the signaling pathway affected by Clotrimazole.

G cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh Clotrimazole Powder (3.45 mg) start->weigh add_dmso Add DMSO (1 mL) weigh->add_dmso dissolve Vortex/Sonicate until Dissolved add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Culture Medium for Use store->dilute

Caption: Workflow for preparing a 10 mM Clotrimazole stock solution.

G cluster_pathway Mechanism of Action clotrimazole Clotrimazole cyp51 Lanosterol 14α-demethylase (CYP51) clotrimazole->cyp51 inhibits ergosterol Ergosterol cyp51->ergosterol lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Integrity ergosterol->membrane maintains

Caption: Clotrimazole inhibits ergosterol synthesis in fungi.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Chlormidazole" has yielded results predominantly for the structurally similar and more common antifungal agent, "Clotrimazole." Methodologies for Clotrimazole are well-documented. Given the structural similarities between these imidazole-based compounds, a robust HPLC method for Clotrimazole can be effectively adapted for the analysis of this compound. This application note, therefore, presents a validated HPLC protocol for Clotrimazole that serves as a comprehensive and reliable starting point for the analysis of this compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The protocol is based on established methods for the closely related compound, Clotrimazole, and is suitable for routine quality control analysis in pharmaceutical dosage forms. The method is validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring reliability and robustness.

Introduction

This compound is an imidazole derivative with antifungal properties. Like other compounds in its class, it functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The accurate quantification of this compound in pharmaceutical formulations is essential for ensuring product quality, efficacy, and safety. This application note provides a comprehensive protocol for its analysis using RP-HPLC, a widely used technique for its high specificity, precision, and accuracy.

Experimental Protocol

Instrumentation and Chromatographic Conditions

The analysis can be performed on a standard HPLC system equipped with a UV detector. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
HPLC System HPLC with UV-Visible or PDA Detector
Column C18 Column (e.g., Kromasil, 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[2]
Column Temperature 40°C[1]
Detection Wavelength 254 nm[1]

| Run Time | ~10 minutes |

Reagents and Solutions
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Purified Water (HPLC Grade)

  • This compound Reference Standard

Preparation of Standard Stock Solution
  • Accurately weigh approximately 25 mg of the this compound reference standard.[3]

  • Transfer the standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution concentration of 1000 µg/mL.[3]

Preparation of Calibration Standards

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 80-640 µg/mL).[1]

Sample Preparation (for Cream/Lotion Formulations)
  • Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

  • Transfer it to a suitable volumetric flask (e.g., 10 mL).

  • Add a portion of methanol and sonicate for approximately 10-15 minutes to dissolve the active ingredient.[4]

  • Dilute to the final volume with methanol.

  • Filter the resulting solution through a 0.45 µm nylon membrane filter before injection into the HPLC system.[3]

Method Validation Summary

The analytical method was validated as per ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data (Adapted from Clotrimazole Studies)

Parameter Result
Retention Time (t_R) ~5.4 min[1]
Linearity Range 80 - 640 µg/mL[1]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%[2]
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) 1.24 µg/mL[1]

| Limit of Quantification (LOQ) | 3.77 µg/mL[1] |

The method exhibits excellent linearity, accuracy, and precision over the specified concentration range. The low values for LOD and LOQ indicate high sensitivity.

Diagrams and Workflows

The following diagrams provide a visual representation of the analytical workflow and key protocols.

G start_end start_end process process data_out data_out Start Start Analysis Prep Prepare Mobile Phase, Standards, and Samples Start->Prep System Equilibrate HPLC System Prep->System Inject Inject Solutions (Standards & Samples) System->Inject Acquire Acquire Chromatographic Data Inject->Acquire Analyze Process Data & Generate Calibration Curve Acquire->Analyze Quantify Quantify this compound in Samples Analyze->Quantify End End Quantify->End

Caption: High-level experimental workflow for HPLC analysis.

G cluster_0 Standard Preparation input input process process output output Input Reference Standard Weigh Accurately Weigh ~25 mg of Standard Input->Weigh Dissolve Dissolve in Methanol (25 mL Vol. Flask) Weigh->Dissolve Stock Stock Solution (1000 µg/mL) Dissolve->Stock Dilute Serially Dilute with Mobile Phase Stock->Dilute Final Calibration Standards Dilute->Final

Caption: Protocol for preparing standard and calibration solutions.

G cluster_1 Sample Preparation (Cream/Lotion) input input process process output output Input_Sample Pharmaceutical Formulation Weigh_Sample Weigh Sample Equivalent to 10 mg this compound Input_Sample->Weigh_Sample Dissolve_Sample Add Methanol & Sonicate to Dissolve Weigh_Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Membrane Dissolve_Sample->Filter_Sample Final_Sample Filtered Sample for Injection Filter_Sample->Final_Sample

Caption: Protocol for preparing pharmaceutical samples for analysis.

References

Chlormidazole Application in Dermatophyte Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is a prevalent global health issue caused by a group of fungi known as dermatophytes. The most common etiological agents belong to the genera Trichophyton, Microsporum, and Epidermophyton. Chlormidazole, a synthetic imidazole antifungal agent, is widely utilized for the topical treatment of these infections. Its efficacy stems from its ability to disrupt the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death. These application notes provide a comprehensive overview of the use of this compound in established dermatophyte infection models, including detailed protocols for in vitro and in vivo studies, and a summary of its efficacy.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[4][5] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[2][6] The consequence of this disruption is a significant alteration in the fluidity and integrity of the cell membrane, leading to impaired function of membrane-bound enzymes and ultimately, the inhibition of fungal growth.[7]

Quantitative Data: In Vitro Efficacy of this compound

The in vitro activity of this compound against various dermatophyte species is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. While IC50 values (the concentration required to inhibit 50% of growth) are also used, MICs are more commonly reported for dermatophytes. The following table summarizes the MIC ranges of this compound against key dermatophyte species.

Dermatophyte SpeciesThis compound MIC Range (µg/mL)Reference
Trichophyton rubrum0.04 - 0.25[8]
Trichophyton mentagrophytes0.09 - 0.17[8]
Microsporum canis0.04[8]
Epidermophyton floccosum0.07[8]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[9]

1. Fungal Isolate Preparation:

  • Subculture dermatophyte isolates on Potato Dextrose Agar (PDA) and incubate at 28-30°C for 7-14 days to promote sporulation.
  • Prepare a stock inoculum suspension by covering the mature fungal colonies with sterile saline (0.85%) and gently scraping the surface with a sterile loop or Pasteur pipette.
  • Transfer the resulting mixture of conidia and hyphal fragments to a sterile tube.
  • Allow heavy particles to settle for 5-20 minutes.
  • Collect the upper homogeneous suspension and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
  • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-3 x 10³ CFU/mL.[9]

2. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.016 to 16 µg/mL).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared fungal suspension.
  • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
  • Seal the plate and incubate at 28-30°C for 4-7 days.

4. Endpoint Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥80%) compared to the positive control.

In Vivo Dermatophytosis Model: Guinea Pig

The guinea pig is a widely used and effective animal model for studying dermatophyte infections and evaluating the efficacy of antifungal agents.

1. Animal and Fungal Strain:

  • Use healthy, young adult Hartley guinea pigs.
  • Trichophyton mentagrophytes is a commonly used species for inducing infection in this model.

2. Infection Procedure:

  • Anesthetize the guinea pigs.
  • Shave an area on the back of each animal (approximately 2x2 cm).
  • Lightly abrade the shaved skin with sterile sandpaper to break the stratum corneum.
  • Apply a suspension of T. mentagrophytes conidia and hyphal fragments (approximately 1 x 10⁷ CFU/mL) to the abraded skin.

3. Treatment Protocol:

  • Begin topical treatment with this compound cream (e.g., 1%) at a predetermined time point post-infection (e.g., 48-72 hours).
  • Divide the animals into treatment groups:
  • Group 1: this compound cream
  • Group 2: Vehicle cream (placebo)
  • Group 3: Untreated control
  • Apply a standardized amount of the cream to the infected area once or twice daily for a specified duration (e.g., 14-21 days).

4. Efficacy Evaluation:

  • Clinical Scoring: Visually assess the lesions daily or on alternate days and score them based on the severity of erythema, scaling, crusting, and alopecia.
  • Mycological Examination: At the end of the treatment period, collect skin scrapings from the infected area.
  • Perform direct microscopic examination using potassium hydroxide (KOH) to visualize fungal elements.
  • Culture the scrapings on Sabouraud Dextrose Agar with antibiotics to determine the presence of viable fungi (fungal burden).
  • Histopathology: Collect skin biopsies for histological examination to assess the extent of inflammation and the presence of fungal elements in the epidermis and hair follicles.

Visualizations

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Fungal_Culture 1. Fungal Culture on PDA (7-14 days, 28-30°C) Inoculum_Prep 2. Prepare Inoculum Suspension (1-3 x 10³ CFU/mL) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution 3. Serial Dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation 5. Incubate Plate (4-7 days, 28-30°C) Inoculation->Incubation MIC_Determination 6. Determine MIC (≥80% growth inhibition) Incubation->MIC_Determination

Caption: Workflow for in vitro susceptibility testing of this compound.

In_Vivo_Workflow cluster_Infection_Phase Infection Phase cluster_Treatment_Phase Treatment Phase cluster_Evaluation_Phase Evaluation Phase Animal_Prep 1. Anesthetize and Shave Guinea Pig Back Abrasion 2. Lightly Abrade Skin Animal_Prep->Abrasion Infection 3. Apply Dermatophyte Suspension Abrasion->Infection Treatment 4. Topical Application of This compound/Vehicle Infection->Treatment Clinical_Scoring 5. Daily Clinical Scoring Treatment->Clinical_Scoring Mycological_Exam 6. Mycological Examination (KOH & Culture) Treatment->Mycological_Exam Histopathology 7. Histopathology Treatment->Histopathology

Caption: Workflow for in vivo evaluation of this compound in a guinea pig model.

References

Application Notes and Protocols for Studying the Efficacy of Clotrimazole (Chlormidazole)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental designs and protocols for researchers, scientists, and drug development professionals to study the antifungal and anticancer efficacy of Clotrimazole.

Application Note 1: Evaluation of Antifungal Efficacy of Clotrimazole

1. Introduction

Clotrimazole is a synthetic imidazole derivative with a broad spectrum of antimycotic activity.[1] It is widely used for the treatment of various fungal infections, including those caused by yeasts and dermatophytes.[2] This document outlines the experimental protocols to determine the antifungal efficacy of Clotrimazole.

2. Mechanism of Action

Clotrimazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By depleting ergosterol and causing an accumulation of toxic methylated sterols, Clotrimazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and cell death.[3]

cluster_0 Fungal Cell Lanosterol Lanosterol Lanosterol_14_alpha_demethylase Lanosterol_14_alpha_demethylase Lanosterol->Lanosterol_14_alpha_demethylase Substrate Ergosterol Ergosterol Lanosterol_14_alpha_demethylase->Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component Clotrimazole Clotrimazole Clotrimazole->Lanosterol_14_alpha_demethylase Inhibition

Fig. 1: Antifungal mechanism of Clotrimazole.

3. Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Clotrimazole that inhibits the visible growth of a fungus.

  • Materials:

    • Clotrimazole (dissolved in a suitable solvent like DMSO)

    • Fungal strains (e.g., Candida albicans, Trichophyton rubrum)

    • Culture medium (e.g., RPMI-1640)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of Clotrimazole.

    • Serially dilute the Clotrimazole stock solution in the culture medium in a 96-well plate.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include positive (fungus without drug) and negative (medium only) controls.

    • Incubate the plate at an appropriate temperature and duration for the specific fungal strain.

    • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration with no visible growth.

4. Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison across different fungal species.

Fungal SpeciesClotrimazole MIC (µg/mL)
Candida albicans0.125
Trichophyton rubrum0.25
Microsporum canis0.5

5. Experimental Workflow

Start Start Prepare_Clotrimazole_Dilutions Prepare Serial Dilutions of Clotrimazole Start->Prepare_Clotrimazole_Dilutions Inoculate_Fungal_Strains Inoculate with Fungal Strains Prepare_Clotrimazole_Dilutions->Inoculate_Fungal_Strains Incubate_Plates Incubate Plates Inoculate_Fungal_Strains->Incubate_Plates Read_Results Read MIC Results Incubate_Plates->Read_Results Analyze_Data Analyze and Tabulate Data Read_Results->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for MIC determination.

Application Note 2: Evaluation of Anticancer Efficacy of Clotrimazole

1. Introduction

Recent studies have highlighted the potential of Clotrimazole as an anticancer agent.[4][5] It has been shown to inhibit the proliferation of various cancer cell lines and reduce tumor growth in preclinical models.[4][6] This document outlines the experimental protocols to investigate the anticancer properties of Clotrimazole.

2. Mechanism of Action

Clotrimazole's anticancer effects are multifactorial and involve several signaling pathways. It has been reported to inhibit mitochondrial-bound glycolytic enzymes, leading to energy starvation in cancer cells.[5][7] Additionally, it can induce cell cycle arrest at the G1 phase and promote apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4][5] Key signaling pathways implicated include the ERK and PI3K/Akt pathways.[8][9]

cluster_1 Clotrimazole Anticancer Mechanisms Clotrimazole Clotrimazole Glycolysis Glycolysis Clotrimazole->Glycolysis Inhibition Cell_Cycle Cell_Cycle Clotrimazole->Cell_Cycle G1 Arrest Apoptosis Apoptosis Clotrimazole->Apoptosis Induction ERK_Pathway ERK_Pathway Clotrimazole->ERK_Pathway Modulation PI3K_Akt_Pathway PI3K_Akt_Pathway Clotrimazole->PI3K_Akt_Pathway Modulation Cancer_Cell_Proliferation Cancer_Cell_Proliferation Glycolysis->Cancer_Cell_Proliferation Energy for Cell_Cycle->Cancer_Cell_Proliferation Apoptosis->Cancer_Cell_Proliferation ERK_Pathway->Cancer_Cell_Proliferation PI3K_Akt_Pathway->Cancer_Cell_Proliferation

Fig. 3: Anticancer mechanisms of Clotrimazole.

3. Experimental Protocols

3.1. Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., human oral squamous cell carcinoma CAL27, breast cancer MCF-7)

    • Clotrimazole

    • Complete cell culture medium

    • 96-well plates

    • MTT or CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Clotrimazole for different time points (e.g., 24, 48, 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated control cells.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

  • Materials:

    • Cancer cell lines

    • Clotrimazole

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Treat cancer cells with Clotrimazole for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Data Presentation

Quantitative data from the anticancer efficacy studies should be presented in a clear and structured format.

Table 2: Effect of Clotrimazole on Cancer Cell Viability (IC50 values in µM)

Cell Line24 hours48 hours72 hours
CAL2750.235.822.1
MCF-765.448.930.5

Table 3: Apoptosis Induction by Clotrimazole in CAL27 Cells (48 hours)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.12.31.51.1
Clotrimazole (25 µM)70.315.610.23.9
Clotrimazole (50 µM)45.828.920.15.2

5. Experimental Workflow

Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with Clotrimazole (Dose- and Time-dependent) Cell_Culture->Treatment Cell_Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Analyze and Tabulate Data Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Fig. 4: Workflow for anticancer efficacy studies.

References

Determining the Minimum Inhibitory Concentration (MIC) of Chlormidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of chlormidazole, a broad-spectrum imidazole antifungal agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter in assessing the efficacy of antifungal compounds.[1][2] The following protocols are based on established methodologies, primarily broth microdilution and agar dilution, consistent with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Mechanism of Action

This compound, an imidazole antifungal, primarily exerts its effect by disrupting the fungal cell membrane's integrity.[5][6] It achieves this by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7] Inhibition of its synthesis leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, resulting in increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[5][7]

chlormidazole_mechanism This compound This compound enzyme Lanosterol 14-alpha-demethylase This compound->enzyme Inhibits ergosterol Ergosterol disrupted_membrane Disrupted Fungal Cell Membrane (Increased Permeability) enzyme->disrupted_membrane Depletion of Ergosterol leads to lanosterol Lanosterol lanosterol->ergosterol Conversion via Lanosterol 14-alpha-demethylase membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane Maintains Integrity cell_death Fungal Cell Death disrupted_membrane->cell_death Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (clotrimazole) against various fungal species as reported in the literature. These values can serve as a reference for expected outcomes.

Table 1: this compound (Clotrimazole) MICs for Candida Species

Candida SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Candida albicans<0.008 - 80.0081[8]
Candida glabrata0.125 - >8--[8]
Candida tropicalis---[8]
Candida guilliermondii---[8]

Table 2: this compound (Clotrimazole) MICs for Trichophyton Species

Trichophyton SpeciesMIC Range (µg/mL)Reference(s)
Trichophyton rubrum-[9]
Trichophyton mentagrophytes-[1]

Note: Specific MIC values for Trichophyton species were not consistently available in a comparable format across the reviewed literature.

Experimental Protocols

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of antifungal agents.[10] It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid broth medium.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Standardized fungal inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Protocol Workflow:

broth_microdilution_workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate with RPMI-1640 prep_stock->serial_dilution inoculate Inoculate wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Steps:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Further dilute this stock solution in RPMI-1640 medium to create a working stock solution.[1]

  • Preparation of Fungal Inoculum: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[1]

  • Microtiter Plate Setup: Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound working solution to well 1.

  • Serial Dilutions: Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).[10]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.[1]

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours. For some slower-growing fungi, incubation may be extended to 72 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth. This can be determined visually or with the aid of a microplate reader.[1] For azoles, the endpoint is often defined as the lowest drug concentration that produces a ≥50% reduction in growth compared to the control.[11]

Agar Dilution Method

The agar dilution method involves incorporating different concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of fungal cells onto the agar surface.[12][13]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Molten Mueller-Hinton agar (or other suitable agar)

  • Sterile petri dishes

  • Standardized fungal inoculum (0.5 McFarland standard)

  • Inoculator (e.g., multipoint replicator)

Protocol Workflow:

agar_dilution_workflow start Start prep_stock Prepare this compound Stock Solutions of Varying Concentrations start->prep_stock prep_agar Prepare Molten Agar (e.g., Mueller-Hinton) start->prep_agar prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) start->prep_inoculum mix_and_pour Add this compound Solutions to Molten Agar and Pour into Petri Dishes prep_stock->mix_and_pour prep_agar->mix_and_pour control_plate Include a Drug-Free Control Plate mix_and_pour->control_plate inoculate Spot-Inoculate Agar Plates with Fungal Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate control_plate->inoculate read_mic Read MIC: Lowest concentration plate with no visible growth incubate->read_mic end End read_mic->end

Caption: Agar Dilution Workflow for MIC Determination.

Detailed Steps:

  • Preparation of this compound-Agar Plates: Prepare a series of dilutions of this compound in a suitable solvent. Add a specific volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify. Include a control plate with no this compound.[14]

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension as described in the broth microdilution method (0.5 McFarland).

  • Inoculation: Using a multipoint replicator or a calibrated loop, spot-inoculate the surface of each agar plate with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, or until sufficient growth is observed on the control plate.

  • Reading the MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus on the agar plate.[12]

Troubleshooting

  • No Growth in Control Well/Plate: This may indicate a problem with the inoculum viability or incubation conditions. Ensure the inoculum is fresh and has been prepared correctly. Check incubator temperature and humidity.

  • Contamination: Strict aseptic techniques are crucial. If contamination occurs, discard the affected plates/wells and repeat the assay.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing at each dilution step. The inoculum density should be consistent across all experiments. The reproducibility of broth microdilution is generally considered to be within plus or minus two doubling dilutions.[15]

By following these detailed protocols, researchers can reliably determine the MIC of this compound against various fungal pathogens, contributing to the development and evaluation of this important antifungal agent.

References

Application of Chlormidazole in Agricultural Fungal Pathogen Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole is a synthetic imidazole antifungal agent. As a member of the azole class of fungicides, it is investigated for its potential to control the growth of a variety of fungal pathogens. In the context of agriculture, where fungal diseases are a primary cause of crop loss, this compound presents a subject of interest for research and development of new fungicidal formulations. Azole antifungals are widely utilized in agriculture to protect crops.[1] This document provides detailed application notes and experimental protocols for the study of this compound against agricultural fungal pathogens. Given the limited publicly available data on this compound's specific activity against a wide array of plant pathogens, data for the structurally similar imidazole antifungal, clotrimazole, is included for illustrative purposes and to provide a comparative baseline for experimental design.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, consistent with other azole antifungals, is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This alteration in sterol composition disrupts the cell membrane's structure and function, leading to the inhibition of fungal growth and, at higher concentrations, cell death.

Ergosterol_Biosynthesis_Inhibition This compound This compound Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) This compound->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibits Ergosterol_Depletion Ergosterol_Depletion Membrane_Disruption Membrane_Disruption Ergosterol_Depletion->Membrane_Disruption Intermediate Intermediate Toxic_Sterol_Accumulation Toxic_Sterol_Accumulation Intermediate->Toxic_Sterol_Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Growth_Inhibition Membrane_Disruption->Growth_Inhibition

Quantitative Data: Antifungal Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Clotrimazole against Select Fungal Pathogens

Fungal PathogenHost Plant(s)Clotrimazole MIC Range (µg/mL)Citation(s)
Magnaporthe oryzaeRiceNot specified, but effective in suppressing virulence[2]
Fusarium oxysporumVarious (e.g., tomato, banana)ED50: 0.088, ED90: 1.100[3]
Candida albicans(Human pathogen, used as a model)0.008 - 8[4][5]
Candida glabrata(Human pathogen, used as a model)0.125 - 4[6]

Note: The effective concentrations (ED50 and ED90) for Fusarium oxysporum indicate the concentrations required to inhibit growth by 50% and 90%, respectively.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antifungal activity and mechanism of action of this compound against agricultural fungal pathogens.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be modified for various plant pathogenic fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal pathogen of interest

  • Potato Dextrose Agar (PDA) or other suitable solid medium for fungal culture

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal pathogen on PDA plates at an appropriate temperature until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL using a spectrophotometer or hemocytometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.

  • This compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare a series of working solutions by diluting the stock solution in RPMI-1640 medium to achieve a 2x final concentration range for testing (e.g., 0.25 to 256 µg/mL).

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the highest concentration this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug).

    • Well 12 serves as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plate at an optimal temperature for the specific pathogen (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed with the naked eye. For some fungi, a prominent reduction in growth (e.g., ≥50%) may be used as the endpoint.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate Plate C->D E Visually Read MIC D->E

Protocol 2: Ergosterol Quantification Assay

Objective: To quantify the ergosterol content in fungal cells after treatment with this compound to confirm its mechanism of action.

Materials:

  • Fungal culture treated with and without this compound

  • 25% Alcoholic potassium hydroxide (KOH)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

  • Glass tubes with Teflon-lined screw caps

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal pathogen in a suitable liquid medium to the mid-logarithmic phase.

    • Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 16-24 hours). Include an untreated control.

    • Harvest the mycelia by centrifugation and wash with sterile distilled water. Determine the wet weight of the pellet.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Incubate in an 80°C water bath for 1 hour.

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.

    • Allow the layers to separate and transfer the upper heptane layer to a clean tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the heptane layer from 230 to 300 nm.

    • Ergosterol has a characteristic four-peaked curve with absorbance maxima at 271, 282, and 293 nm and a shoulder at 262 nm. The presence of 14α-methylated sterols will alter this spectrum.

    • The ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm.[8]

Protocol 3: Fungal Cell Wall Integrity Assay using Calcofluor White

Objective: To assess for compensatory changes in chitin deposition in the fungal cell wall in response to the cell membrane stress induced by this compound.

Materials:

  • Fungal culture treated with and without this compound

  • Calcofluor White M2R stain (e.g., 1 mg/mL stock in water)

  • 10% Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal pathogen in liquid medium with and without a sub-inhibitory concentration of this compound.

    • Harvest the mycelia.

  • Staining:

    • Wash the mycelia with PBS.

    • Prepare a staining solution by mixing equal volumes of 10% KOH and Calcofluor White stock solution.

    • Add a drop of the fungal suspension to a microscope slide and add a drop of the staining solution.

    • Incubate for 1-5 minutes at room temperature.[9]

  • Microscopy:

    • Place a coverslip over the sample.

    • Observe under a fluorescence microscope.

    • Untreated cells should show uniform, faint staining of the septa and hyphal tips.

    • Cells under cell wall stress may exhibit brighter and more diffuse fluorescence along the hyphae, indicating increased and delocalized chitin synthesis as a compensatory response.[10]

Experimental_Workflow cluster_primary Primary Antifungal Activity Assessment cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis and Interpretation Start Start with Fungal Pathogen Culture MIC_Assay Protocol 1: MIC Determination Start->MIC_Assay Analyze_MIC Determine MIC50 and MIC90 MIC_Assay->Analyze_MIC Ergosterol_Assay Protocol 2: Ergosterol Quantification Analyze_Ergosterol Quantify Ergosterol Depletion Ergosterol_Assay->Analyze_Ergosterol CellWall_Assay Protocol 3: Cell Wall Integrity Assay Analyze_CellWall Observe Chitin Accumulation CellWall_Assay->Analyze_CellWall Analyze_MIC->Ergosterol_Assay Use sub-inhibitory concentrations Analyze_MIC->CellWall_Assay Use sub-inhibitory concentrations

Conclusion

This compound, as an imidazole antifungal, holds potential for application in agriculture. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and mechanism of action against relevant fungal plant pathogens. While specific data for this compound is emerging, the information available for clotrimazole provides a valuable starting point for research. Rigorous in vitro and subsequent in planta studies are essential to fully characterize the potential of this compound as a novel agricultural fungicide.

References

Evaluating Chlormidazole's Impact on Fungal Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), create a protected environment that limits drug penetration and promotes cell survival. Chlormidazole, an imidazole antifungal agent, is understood to function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death. While the primary mechanism of azoles like this compound is well-established for planktonic (free-floating) fungal cells, evaluating their efficacy against the complex architecture of biofilms requires specialized techniques.

These application notes provide a detailed framework for assessing the anti-biofilm activity of this compound. The protocols described herein focus on quantifying its ability to both inhibit biofilm formation and eradicate pre-formed (mature) biofilms. The methodologies are based on widely accepted standards for in vitro antifungal susceptibility testing of fungal biofilms, primarily using Candida albicans as a model organism due to its clinical relevance and robust biofilm-forming capabilities.

Disclaimer: Specific experimental data on this compound's effect on fungal biofilms is limited in publicly available literature. The protocols and data presented are based on established methods for evaluating azole antifungals, such as the closely related compound clotrimazole. The principles and techniques are directly applicable to the evaluation of this compound.

Data Presentation: Efficacy of this compound Against Fungal Biofilms

Quantitative data from the described experimental protocols should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results on biofilm inhibition and the disruption of metabolic activity in mature biofilms.

Table 1: Inhibition of Candida albicans Biofilm Formation by this compound

Antifungal AgentConcentration (µg/mL)Biofilm Inhibition (%)[1]
This compound 125.3 ± 3.1
248.7 ± 4.5
475.1 ± 5.2
892.4 ± 2.8
1695.6 ± 1.9
Fluconazole 115.2 ± 2.5
(Control)228.9 ± 3.8
445.6 ± 4.1
868.3 ± 5.5
1675.4 ± 4.9
Untreated Control-0

Data are presented as mean ± standard deviation. Biofilm inhibition is determined by the Crystal Violet assay.

Table 2: Metabolic Activity of Pre-formed Candida albicans Biofilms Treated with this compound

Antifungal AgentConcentration (µg/mL)Metabolic Activity (%)[1][2]
This compound 885.2 ± 6.3
1665.7 ± 7.1
3248.9 ± 5.8
6430.1 ± 4.2
12815.4 ± 3.5
Fluconazole 890.1 ± 5.9
(Control)1682.5 ± 6.8
3271.3 ± 7.4
6460.8 ± 5.1
12852.3 ± 4.7
Untreated Control-100

Data are presented as mean ± standard deviation. Metabolic activity is determined by the XTT reduction assay.

Key Experimental Protocols

The following protocols provide step-by-step methodologies for evaluating the effect of this compound on fungal biofilms in a 96-well plate format, which is suitable for high-throughput screening.

Protocol 1: Fungal Biofilm Formation and Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Sterile, flat-bottom 96-well polystyrene plates

  • This compound stock solution (in DMSO)

  • Control antifungal (e.g., Fluconazole)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% Crystal Violet (CV) solution

  • 33% Acetic Acid

  • Spectrophotometer (Plate Reader)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. albicans from a fresh YPD agar plate into 10 mL of YPD broth.

    • Incubate overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the cells in RPMI 1640 medium and adjust the concentration to 1 x 10⁶ cells/mL using a hemocytometer or spectrophotometer.

  • Biofilm Inhibition Assay:

    • Add 100 µL of the prepared fungal cell suspension to each well of a 96-well plate.

    • Immediately add 100 µL of RPMI 1640 medium containing serial dilutions of this compound to the respective wells. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

    • Include positive controls (known antifungal like Fluconazole) and negative controls (medium with DMSO only, untreated).

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Quantification by Crystal Violet Staining:

    • After incubation, carefully aspirate the medium from each well, being careful not to disturb the biofilm.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate completely (e.g., in a laminar flow hood for 45 minutes).

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the untreated control wells.

Protocol 2: Eradication of Pre-formed (Mature) Biofilms

This protocol evaluates the efficacy of this compound against established, mature biofilms.

Materials:

  • All materials from Protocol 1

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

Procedure:

  • Biofilm Formation:

    • Prepare the inoculum and add 100 µL to each well of a 96-well plate as described in Protocol 1, Step 1.

    • Add 100 µL of RPMI 1640 medium to each well.

    • Incubate at 37°C for 24 hours to allow for the formation of mature biofilms.

  • Treatment of Pre-formed Biofilms:

    • After 24 hours, aspirate the medium from the wells.

    • Wash the biofilms twice with sterile PBS to remove planktonic cells.

    • Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.

    • Incubate the plate for an additional 24 hours at 37°C.

  • Quantification of Metabolic Activity by XTT Assay:

    • Prepare the XTT/menadione solution immediately before use. For a typical assay, mix 5 mg of XTT in 10 mL of pre-warmed PBS and add 100 µL of a 1 mM menadione stock solution (in acetone).

    • After the treatment period, aspirate the medium and wash the biofilms three times with sterile PBS.

    • Add 200 µL of the freshly prepared XTT/menadione solution to each well, including control wells without biofilm (for background subtraction).

    • Incubate the plate in the dark at 37°C for 2-4 hours.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Metabolic activity is expressed as the percentage of the absorbance of the treated wells relative to the untreated control wells, after subtracting the background reading.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the efficacy of this compound against fungal biofilms, covering both inhibition and eradication assays.

G cluster_prep Inoculum Preparation cluster_inhibition Biofilm Inhibition Assay cluster_eradication Mature Biofilm Eradication Assay prep1 Fungal Colony on Agar prep2 Overnight Liquid Culture prep1->prep2 prep3 Wash & Resuspend Cells prep2->prep3 prep4 Adjust Cell Concentration (1x10^6 cells/mL in RPMI) prep3->prep4 inh1 Add Cells to 96-Well Plate prep4->inh1 erad1 Add Cells to 96-Well Plate prep4->erad1 inh2 Add this compound (Serial Dilutions) inh1->inh2 inh3 Incubate 24h at 37°C inh2->inh3 inh4 Quantify with Crystal Violet Assay inh3->inh4 result1 Inhibition Data (%) [Table 1] inh4->result1 erad2 Incubate 24h at 37°C (Biofilm Formation) erad1->erad2 erad3 Wash & Add this compound (Serial Dilutions) erad2->erad3 erad4 Incubate 24h at 37°C erad3->erad4 erad5 Quantify with XTT Metabolic Assay erad4->erad5 result2 Metabolic Activity Data (%) [Table 2] erad5->result2

Caption: Workflow for evaluating this compound against fungal biofilms.

Proposed Signaling Pathway of Azole Action

Azole antifungals, including this compound, primarily act by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the ergosterol biosynthesis pathway.[3][4] The disruption of this pathway not only damages the cell membrane but also induces cellular stress, such as the production of reactive oxygen species (ROS). This stress can activate downstream signaling cascades like the Cell Wall Integrity (CWI) MAPK pathway, which attempts to remodel the cell wall as a compensatory response.[5]

G cluster_membrane Ergosterol Biosynthesis cluster_effects Cellular Effects cluster_cwi Cell Wall Integrity (CWI) Pathway lanosterol Lanosterol erg11 Erg11p (Lanosterol demethylase) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol effect1 Ergosterol Depletion erg11->effect1 effect2 Toxic Sterol Accumulation erg11->effect2 This compound This compound This compound->erg11 Inhibition effect3 Membrane Stress & Increased Permeability effect1->effect3 effect2->effect3 effect4 ROS Production (Oxidative Stress) effect3->effect4 pkc1 Pkc1 effect4->pkc1 Activation bck1 Bck1 pkc1->bck1 mkk12 Mkk1/2 bck1->mkk12 slt2 Slt2/Mpk1 mkk12->slt2 response Stress Response (e.g., Cell Wall Remodeling) slt2->response

Caption: Proposed mechanism of this compound action and pathway activation.

References

Chlormidazole as a Tool Compound in Fungal Biology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormidazole is a synthetic antifungal agent belonging to the imidazole class of compounds. Like other imidazoles, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane.[1] This specific mode of action makes this compound a valuable tool compound for a variety of applications in fungal biology research, from basic studies of cellular pathways to the investigation of antifungal drug resistance mechanisms.

This document provides detailed application notes and protocols for utilizing this compound to probe fungal biology. While this compound itself is a well-established antifungal, the closely related and extensively studied imidazole, clotrimazole, is often used as a proxy in research literature to elucidate the broader effects of this class of compounds. The methodologies and principles described herein are applicable to this compound and can be adapted for specific fungal species and research questions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors. This disruption of the cell membrane's composition and fluidity impairs the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_compound Compound Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated Intermediates 14-demethylated Intermediates Lanosterol->14-demethylated Intermediates Lanosterol 14-alpha-demethylase (ERG11) Ergosterol Ergosterol 14-demethylated Intermediates->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound Lanosterol 14-alpha-demethylase (ERG11) Lanosterol 14-alpha-demethylase (ERG11) This compound->Lanosterol 14-alpha-demethylase (ERG11) Inhibition Prepare this compound Stock Prepare this compound Stock Prepare Working Solution Prepare Working Solution Prepare this compound Stock->Prepare Working Solution Serial Dilution in Plate Serial Dilution in Plate Prepare Working Solution->Serial Dilution in Plate Culture Fungus Culture Fungus Prepare Inoculum Prepare Inoculum Culture Fungus->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilution in Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion ROS Production ROS Production Ergosterol Depletion->ROS Production Induces HOG Pathway HOG Pathway ROS Production->HOG Pathway Activates CWI Pathway CWI Pathway ROS Production->CWI Pathway Activates Hog1 Hog1 HOG Pathway->Hog1 Phosphorylates Slt2 Slt2 CWI Pathway->Slt2 Phosphorylates Stress Response Gene Expression Stress Response Gene Expression Hog1->Stress Response Gene Expression Slt2->Stress Response Gene Expression

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chlormidazole Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Chlormidazole in aqueous solutions. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

Issue: A precipitate forms immediately after adding the this compound stock solution to my aqueous buffer or cell culture medium.

  • Question: Why is a precipitate forming instantly when I dilute my this compound stock solution?

  • Answer: This phenomenon, often termed "solvent shock," typically occurs when a concentrated stock solution of a poorly water-soluble compound, like this compound, is rapidly diluted into an aqueous environment where it is less soluble. The organic solvent of the stock solution (commonly DMSO) disperses, leaving the this compound to crash out of the solution.

  • Question: How can I prevent this immediate precipitation?

  • Answer: To mitigate solvent shock, it is crucial to control the dilution process. Instead of adding the stock solution directly to the final volume of your aqueous solution, try the following:

    • Stepwise Dilution: Create an intermediate dilution of the this compound stock in your buffer or medium. This can be done by adding the stock solution dropwise into a smaller, rapidly stirring volume of the aqueous solution before bringing it to the final volume.

    • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[1]

    • Pre-warm the Aqueous Solution: Warming your buffer or medium to the experimental temperature (e.g., 37°C) can increase the solubility of this compound and reduce the risk of precipitation upon addition of the stock solution.[1]

Issue: The this compound solution appears clear initially but becomes cloudy or forms a precipitate over time.

  • Question: My this compound solution was clear at first, but now I see a precipitate. What could be the cause?

  • Answer: Delayed precipitation can be due to several factors:

    • Temperature Fluctuations: this compound's solubility can be temperature-dependent. If the solution is stored at a lower temperature than it was prepared at, the compound may crystallize out. Storing concentrated solutions at 4°C can lead to precipitation.

    • pH Shifts: The pH of your solution can influence the stability of this compound. Changes in pH over time, which can occur in cell culture media due to cellular metabolism, may cause the compound to become less soluble and precipitate. Imidazole compounds can be susceptible to acid-catalyzed hydrolysis.[2]

    • Interaction with Media Components: Components in complex solutions like cell culture media (e.g., salts, proteins in serum) can interact with this compound, leading to the formation of insoluble complexes over time.

  • Question: How can I maintain the stability of my this compound working solution?

  • Answer: To enhance the stability of your working solution:

    • Maintain a Stable pH: Use a well-buffered system to prevent significant pH shifts. For cell culture experiments, consider using media with a robust buffering system like HEPES.

    • Prepare Fresh Solutions: It is best practice to prepare this compound working solutions fresh for each experiment to minimize the chances of degradation and precipitation.[3]

    • Proper Storage: If short-term storage of a working solution is necessary, keep it at a constant temperature and protected from light.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended solvent for preparing a this compound stock solution?

  • Answer: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4]

  • Question: What are the recommended storage conditions for this compound powder and stock solutions?

  • Answer:

    • Solid (Powder): For long-term storage, it is recommended to store solid this compound hydrochloride at -20°C in a tightly sealed container, protected from light and moisture.[5]

    • Stock Solutions (in DMSO): Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

  • Question: Can I use sonication or heat to dissolve this compound?

  • Answer: Gentle warming or sonication can be used to aid in the dissolution of this compound hydrochloride. However, be cautious as elevated temperatures can accelerate its degradation.[3][4]

  • Question: How does pH affect the stability of this compound in aqueous solutions?

  • Answer: While specific data for this compound is limited, imidazole compounds are generally susceptible to degradation at extreme pH values (highly acidic or basic) due to hydrolysis. It is recommended to maintain the pH of solutions within a neutral range to ensure stability.[6]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

Solvent/Co-solvent SystemConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO62.5213.17Sonication may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 7.09Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 7.09Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.08≥ 7.09Results in a clear solution.

Note: The molecular weight of this compound hydrochloride is 293.19 g/mol .

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution (10 mg/mL in DMSO)

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound hydrochloride powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming or brief sonication can be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a this compound Hydrochloride Working Solution in Aqueous Buffer

Materials:

  • This compound hydrochloride stock solution (10 mg/mL in DMSO)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate the volume of the this compound hydrochloride stock solution needed to achieve the desired final concentration in the working solution. Ensure the final DMSO concentration remains below 0.5%.

  • In a sterile tube, add the required volume of the pre-warmed aqueous buffer.

  • While gently vortexing or swirling the buffer, add the calculated volume of the this compound hydrochloride stock solution drop by drop.

  • Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

ergesterol_pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (Target of this compound) Disruption Fungal Cell Membrane Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Blocks conversion Inhibition->Disruption Leads to CellDeath Fungal Cell Death Disruption->CellDeath troubleshooting_workflow Start Precipitate Observed in Aqueous Solution CheckStock Is the stock solution clear? Start->CheckStock PrepareFreshStock Prepare fresh stock solution CheckStock->PrepareFreshStock No ImmediatePrecipitate Precipitate forms immediately upon dilution? CheckStock->ImmediatePrecipitate Yes PrepareFreshStock->CheckStock DelayedPrecipitate Precipitate forms over time? ImmediatePrecipitate->DelayedPrecipitate No SolventShock Likely 'Solvent Shock' ImmediatePrecipitate->SolventShock Yes StabilityIssue Likely Stability Issue DelayedPrecipitate->StabilityIssue Yes OptimizeDilution Optimize dilution method: - Stepwise dilution - Lower final solvent concentration - Pre-warm aqueous solution SolventShock->OptimizeDilution Resolved Issue Resolved OptimizeDilution->Resolved CheckStabilityFactors Check stability factors: - Temperature fluctuations - pH of the solution - Prepare fresh solution StabilityIssue->CheckStabilityFactors CheckStabilityFactors->Resolved

References

Technical Support Center: Optimizing Chlormidazole Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlormidazole in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an imidazole-based antifungal agent. Its primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] this compound targets the cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene. By inhibiting this enzyme, it disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. This alteration in the cell membrane composition increases its permeability, ultimately inhibiting fungal growth.[1]

Q2: What is a typical starting concentration range for this compound in in vitro antifungal assays?

While extensive data on the Minimum Inhibitory Concentration (MIC) for this compound is not widely published, data from the structurally similar and well-researched imidazole, Clotrimazole, can be used as a reference point.[1] For Candida species, MIC values for Clotrimazole can range from 0.008 to 8 mg/L.[2] Therefore, a sensible starting point for this compound concentration in a serial dilution for an MIC assay would be in a similar range, for instance, starting from 16 µg/mL and performing two-fold dilutions downwards.

Q3: How should I prepare a stock solution of this compound?

This compound hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO).[3] It is recommended to prepare a stock solution in DMSO (e.g., at a concentration of 1.6 mg/mL or higher) and then dilute it further in the desired cell culture medium, such as RPMI-1640, for working solutions.[4] To aid dissolution, gentle warming or sonication can be used, but be cautious of potential degradation.[4] It is advisable to use freshly opened DMSO as its hygroscopic nature can affect solubility.[3]

Q4: What are the recommended storage conditions for this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4]

Data Presentation

Antifungal Activity of this compound and Clotrimazole (Proxy)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Clotrimazole against various fungal species, which can serve as a reference for designing experiments with this compound.

Fungal SpeciesClotrimazole MIC Range (µg/mL)Clotrimazole MIC₅₀ (µg/mL)Clotrimazole MIC₉₀ (µg/mL)Reference
Candida albicans0.008 - 80.0081[2]
Candida glabrata0.125 (for a reference strain)N/AN/A[5]
Candida krusei0.125 (for a reference strain)N/AN/A[5]
Candida tropicalis0.008N/AN/A[5]
Cryptococcus neoformansN/AN/AN/A
Aspergillus fumigatusN/AN/AN/A

N/A: Not available from the cited sources.

Cytotoxicity of Clotrimazole (Proxy)

The following table presents the 50% inhibitory concentration (IC₅₀) values of Clotrimazole against various human cell lines. This data can be used to estimate the potential cytotoxic effects of this compound and to determine a suitable concentration range that is effective against fungi while minimizing toxicity to mammalian cells.

Cell LineCell TypeClotrimazole IC₅₀ (µM)Reference
NCI-H929Multiple Myeloma35.04 ± 1.63 (24h)[6]
MM.1SMultiple Myeloma40.05 ± 1.23 (24h)[6]
KMS-11Multiple Myeloma38.76 ± 1.3 (24h)[6]
U266Multiple Myeloma35.79 ± 1.91 (24h)[6]
HepG2Hepatocellular CarcinomaN/A
HEK293Human Embryonic KidneyN/A

N/A: Not available from the cited sources.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound hydrochloride in 100% DMSO (e.g., 1.6 mg/mL).

  • From the stock solution, prepare a working solution in RPMI-1640 medium at twice the highest desired final concentration.

2. Inoculum Preparation:

  • Yeasts (e.g., Candida albicans):

    • Culture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Molds (e.g., Aspergillus fumigatus):

    • Culture the mold on an appropriate agar plate until sporulation occurs.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Adjust the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the microtiter plate wells.

3. Plate Setup and Serial Dilution:

  • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to wells 1-11.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Mandatory Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Intermediates 14-alpha-methylated sterols Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane This compound This compound This compound->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Intermediates

Caption: Mechanism of action of this compound.

G cluster_workflow MIC Determination Workflow prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solution (in RPMI) prep_stock->prep_working serial_dilution Perform Serial Dilution in 96-well Plate prep_working->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Experimental workflow for MIC determination.

G cluster_troubleshooting Troubleshooting Guide start Problem Encountered no_inhibition No Fungal Inhibition? start->no_inhibition high_variability High MIC Variability? start->high_variability no_growth No Growth in Control? start->no_growth check_precipitation Check for Drug Precipitation - Prepare fresh solutions - Use sonication no_inhibition->check_precipitation Yes check_resistance Consider Fungal Resistance - Use a susceptible control strain no_inhibition->check_resistance Yes check_inoculum Standardize Inoculum Density high_variability->check_inoculum Yes check_pipetting Verify Pipetting Technique high_variability->check_pipetting Yes check_viability Check Inoculum Viability - Use fresh cultures no_growth->check_viability Yes check_conditions Optimize Incubation Conditions no_growth->check_conditions Yes

References

Chlormidazole Stability & Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Chlormidazole hydrochloride.

Disclaimer

Specific data on the degradation pathways and products of this compound hydrochloride are not extensively available in public literature. Therefore, some information presented in this guide is based on general principles of pharmaceutical stability and data from the structurally similar imidazole antifungal compound, Clotrimazole. This information should be used as a reference, and it is highly recommended to perform specific stability studies for your unique formulation and experimental conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

For routine short-term use, store solid this compound hydrochloride at a controlled room temperature of 20-25°C in a dry, dark place. The container should be tightly sealed to protect it from moisture, as the compound is hygroscopic. For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation.

Q2: How should I store stock solutions of this compound hydrochloride?

Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent solvent evaporation and moisture absorption, use tightly sealed vials. It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: My this compound hydrochloride powder has clumped together. Is it still usable?

Clumping can be a sign of moisture absorption, as this compound hydrochloride is hygroscopic.[1][2] While the compound may still be usable, it is crucial to verify its purity and potency through analytical methods like HPLC before use in critical experiments. To prevent this, always store the solid compound in a desiccator or a controlled low-humidity environment.[1][2]

Solubility and Precipitation

Q4: I'm having trouble dissolving my this compound hydrochloride. What can I do?

This compound hydrochloride has high solubility in DMSO (around 62.5 mg/mL), but may require assistance to fully dissolve.[3] Gentle heating or sonication can aid in dissolution.[4] It is also important to use a fresh, unopened container of DMSO, as its hygroscopic nature can affect solubility.[3]

Q5: My this compound hydrochloride solution precipitated after being added to my aqueous cell culture medium. Why did this happen and how can I fix it?

This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Steps:

  • Minimize Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%.

  • Pre-dilute in Medium: Add the DMSO stock solution to a small volume of the medium first, mix thoroughly, and then add this to the full culture volume.

  • Increase Stock Concentration: Using a more concentrated stock solution allows you to add a smaller volume, thus reducing the amount of DMSO introduced.

  • Temperature Matching: Ensure that the stock solution and the medium are at similar temperatures before mixing. Adding a cold stock to warm medium can induce precipitation.

Degradation

Q6: What are the primary factors that can cause this compound hydrochloride to degrade?

Like other imidazole derivatives, this compound hydrochloride is susceptible to degradation from several environmental factors:

  • pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the imidazole ring.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV or ambient light can lead to photodegradation.[2][3]

  • Oxidation: The imidazole ring is susceptible to oxidation.[2][3]

Q7: What are the likely degradation products of this compound hydrochloride?

While specific degradation products for this compound hydrochloride are not extensively documented, based on studies of similar compounds like Clotrimazole, potential degradation could involve the cleavage of the imidazole ring through hydrolysis or oxidation.[2][5]

Q8: How can I tell if my this compound hydrochloride has degraded?

Signs of degradation can manifest in several ways during your experiments:

  • A noticeable decrease in antifungal activity or potency.[3]

  • Increased variability in results between replicate experiments.[3]

  • The appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC).[3]

  • Physical changes in the solution, such as a color change or the formation of a precipitate.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureRecommended DurationSpecial Conditions
Solid (Powder) -20°CUp to 3 yearsTightly sealed, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 1 yearSealed from moisture. Avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -20°CUp to 1 monthSealed from moisture. Avoid repeated freeze-thaw cycles.[4]

Table 2: Solubility of this compound Hydrochloride

Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Single Solvent
Dimethyl Sulfoxide (DMSO)62.5213.17Ultrasonic treatment may be needed.[3]
Co-Solvent Systems
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 7.09Clear solution achieved.[3][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 7.09Clear solution achieved.[3][4]
10% DMSO, 90% Corn Oil≥ 2.08≥ 7.09Clear solution.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound hydrochloride under various stress conditions.

Materials:

  • This compound hydrochloride

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize them before analysis.[3]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples before analysis.[3]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature. Collect samples at various time points.[3]

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. Collect samples at various time points.[3]

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or daylight), keeping a control sample in the dark. Collect samples at various time points.[3]

  • Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS method to determine the percentage of this compound hydrochloride remaining and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

A validated stability-indicating HPLC method is essential for separating and quantifying this compound hydrochloride from its potential degradation products. The following is a proposed starting method based on similar compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

Troubleshooting Precipitation of this compound HCl in Aqueous Media A Precipitation Observed in Aqueous Medium B Is the final DMSO concentration > 0.1%? A->B C Reduce final DMSO concentration B->C Yes D Did you add the stock directly to the full volume? B->D No H Issue Resolved C->H E Pre-dilute stock in a small volume of medium first D->E Yes F Are the stock and medium at different temperatures? D->F No E->H G Equilibrate both to the same temperature before mixing F->G Yes I Consider using a more concentrated stock solution F->I No G->H Potential Degradation Pathways of this compound HCl This compound This compound HCl Hydrolysis Hydrolysis (Acid/Base catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation DegradationProducts Degradation Products (e.g., Imidazole ring cleavage) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts G cluster_storage Storage cluster_conditions Recommended Conditions cluster_stability Ensures Stability By Preventing Solid Solid this compound HCl SolidStorage Short-term: 20-25°C Long-term: 2-8°C (Dry, Dark, Tightly Sealed) Solid->SolidStorage StockSolution Stock Solution (in DMSO) SolutionStorage Short-term (-20°C, <=1 month) Long-term (-80°C, <=6 months) (Tightly Sealed, Aliquoted) StockSolution->SolutionStorage Degradation Hydrolysis, Photodegradation, Thermal Degradation SolidStorage->Degradation SolutionStorage->Degradation

References

Technical Support Center: Overcoming Poor Solubility of Chlormidazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Chlormidazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a broad-spectrum azole antifungal agent.[1] Like many potent small molecules, it possesses low aqueous solubility, which can be a significant hurdle in biological assays. Poor solubility can lead to compound precipitation in aqueous media, resulting in inaccurate and unreliable experimental outcomes.[2][3]

Q2: What is the primary solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions of this compound hydrochloride.[1][4] It is recommended to use a freshly opened container of DMSO as it is hygroscopic, and water absorption can negatively impact solubility.[1]

Q3: Can I use other organic solvents to dissolve this compound?

While DMSO is the preferred solvent for creating high-concentration stock solutions, other organic solvents like ethanol, methanol, and propylene glycol can be used as co-solvents in specific formulations.[2] However, their solubilizing capacity for this compound alone is not as well-documented as DMSO.

Q4: How can I improve the solubility of this compound in my aqueous assay medium?

Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, into the final assay medium can help maintain this compound in solution.[2][5] It is crucial to keep the final solvent concentration low (typically <1%) to avoid solvent-induced cellular toxicity.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate poorly soluble drugs like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[9][10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[1][4]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] Non-ionic surfactants like Tween-80 are often used in biological formulations.[1][4]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[2][5] While information on the pH-dependent solubility of this compound is limited, this can be a viable strategy for compounds with acidic or basic functional groups.

Q5: What is the mechanism of action of this compound as an antifungal agent?

As an azole antifungal, this compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][12] It achieves this by targeting and inhibiting the enzyme lanosterol 14-alpha-demethylase. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising the integrity of the fungal cell membrane and ultimately leading to cell death.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. The aqueous solubility of this compound has been exceeded.- Increase the concentration of the co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within a cell-tolerable range (typically <0.5-1%).- Prepare the working solution using a formulation that includes a solubilizing agent such as a cyclodextrin (e.g., SBE-β-CD) or a surfactant (e.g., Tween-80).[1][4]- Add the this compound stock solution to the aqueous medium with vigorous vortexing or stirring to facilitate rapid dispersion.
Inconsistent or non-reproducible results in biological assays. - Incomplete dissolution of the initial this compound stock.- Precipitation of the compound during the experiment.- Ensure complete dissolution of the this compound stock solution. Gentle heating or sonication may be necessary.[1][4]- Visually inspect all solutions for any signs of precipitation before and during the experiment.- Re-evaluate the formulation to ensure this compound remains in solution for the duration of the assay.
Observed cellular toxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too high.- Prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the final assay.- Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent on the cells.[6]
Difficulty achieving the desired final concentration in the assay medium. The required concentration of this compound is above its solubility limit in the chosen vehicle.- Explore the use of co-solvent systems or solubilizing excipients like cyclodextrins or surfactants to increase the solubility.[1][4]- Consider alternative drug delivery strategies such as lipid-based formulations or nanoparticles, although these require more extensive formulation development.[5][13]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound hydrochloride in various solvents and co-solvent systems.

Solvent/SystemConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Single Solvent
Dimethyl Sulfoxide (DMSO)62.5213.17Ultrasonic treatment may be needed.[1][4]
Dimethyl Sulfoxide (DMSO)62.0211.47Sonication is recommended.[14]
Co-Solvent Systems
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 7.09A clear solution is achieved.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 7.09A clear solution is achieved.[1][4]
10% DMSO, 90% Corn Oil≥ 2.08≥ 7.09A clear solution is achieved.[1][4]

Note: The molecular weight of this compound Hydrochloride is 293.19 g/mol . Molar concentration is calculated based on this value.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound hydrochloride powder in a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 62.5 mg/mL).[1][4]

  • Vortex the solution vigorously.

  • If complete dissolution is not achieved, sonicate the solution in a water bath for several minutes until the solution is clear.[1][14] Gentle warming can also be applied.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12] Avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the test solvent (e.g., cell culture medium) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.[1]

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately measure the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This concentration represents the equilibrium solubility.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Solubility Start Start: Need to prepare This compound working solution Check_Solubility Is the desired concentration below the known solubility limit in the final buffer/medium? Start->Check_Solubility Prep_Direct Prepare by direct dilution of DMSO stock solution Check_Solubility->Prep_Direct Yes Choose_Strategy Select a solubilization strategy Check_Solubility->Choose_Strategy No Observe_Precipitate Observe for precipitation Prep_Direct->Observe_Precipitate Success Success: Proceed with assay Observe_Precipitate->Success No Failure Precipitation Observed Observe_Precipitate->Failure Yes Failure->Choose_Strategy Co_Solvent Use Co-solvent System (e.g., with PEG300, Tween-80) Choose_Strategy->Co_Solvent Cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) Choose_Strategy->Cyclodextrin Test_Formulation Prepare and test new formulation Co_Solvent->Test_Formulation Cyclodextrin->Test_Formulation Test_Formulation->Observe_Precipitate

Caption: A decision-making workflow for addressing this compound solubility issues.

G cluster_pathway This compound's Antifungal Mechanism of Action This compound This compound Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (Erg11p) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion to Toxic_Sterols Accumulation of Toxic Sterol Intermediates Lanosterol_Demethylase->Toxic_Sterols Inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Integrity Disrupted Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Essential for Toxic_Sterols->Membrane_Integrity Damages Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Leads to

Caption: The signaling pathway of this compound's antifungal activity.

References

Improving the yield of Chlormidazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of Chlormidazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My this compound synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

Answer: Low or no yield in the N-alkylation reaction to form this compound is a common problem that can stem from several factors. The synthesis typically involves the reaction of imidazole with a substituted chloromethane derivative (e.g., 1-chloro-1-(4-chlorophenyl)phenylmethane). Here are the key areas to investigate:

  • Inadequate Deprotonation of Imidazole: The nitrogen on the imidazole ring needs to be deprotonated to act as an effective nucleophile. If the base used is too weak, the reaction will not proceed efficiently.

    • Solution: Consider using a stronger base. While organic bases like triethylamine are used, stronger inorganic bases such as sodium carbonate, potassium carbonate, or sodium hydride (NaH) can be more effective. The choice of base can significantly impact the reaction outcome.[1][2]

  • Poor Solubility of Reactants: The starting materials, particularly imidazole or the base, may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[1]

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices.[1] For some analogous syntheses, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically increase yield by improving solubility and activating the electrophile.[3][4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the rate. For less reactive alkylating agents, temperatures between 50-60°C may be necessary.[2] However, excessive heat can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Impure Reactants: Impurities in the starting materials (imidazole, the alkylating agent, or solvent) can interfere with the reaction. Moisture is particularly detrimental, as it can quench the base and hydrolyze the alkylating agent.

    • Solution: Ensure all reactants and solvents are pure and anhydrous. Use freshly distilled solvents and high-purity reagents.

Question 2: I am observing significant side product formation in my reaction mixture. How can I minimize this?

Answer: Side product formation often competes with the desired N-alkylation. Key causes include:

  • Over-alkylation: While less common for this specific synthesis, it's possible for other reactive sites to be alkylated under harsh conditions.

  • Side Reactions of the Alkylating Agent: The chloro-phenyl-benzyl chloride starting material can undergo elimination or other side reactions, especially in the presence of a strong base or high temperatures.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and the formation of byproducts.

    • Solution: Carefully control the stoichiometry. A slight excess of imidazole (e.g., 1.1 to 2 equivalents) is often used to ensure the complete consumption of the more expensive alkylating agent.[3][4] Adding the base portion-wise or the alkylating agent dropwise can also help control the reaction and minimize side reactions.

Question 3: The reaction time for my synthesis is very long. How can I accelerate it?

Answer: Slow reaction rates are typically linked to the issues mentioned above. To accelerate the reaction:

  • Optimize the Base and Solvent System: This is the most critical factor. A strong base combined with a solvent that ensures good solubility will provide the fastest reaction rates.[1][2]

  • Increase the Temperature: As mentioned, increasing the temperature will generally increase the reaction rate.[2] Find the highest temperature that does not lead to significant decomposition or side product formation.

  • Use a Catalyst: While not always necessary, a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) can be employed, particularly if the reaction is heterogeneous (e.g., using an inorganic base in an organic solvent).[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this compound synthesis? A1: The synthesis of this compound is typically an N-alkylation reaction, which proceeds via a nucleophilic substitution mechanism (likely SN1 or SN2). First, a base removes the acidic proton from the imidazole ring, creating a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the 1-chloro-1-(4-chlorophenyl)phenylmethane, displacing the chloride ion to form the final product.

Q2: What is the best method for purifying the final this compound product? A2: The purification method depends on the scale and purity of the crude product.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethyl acetate, acetone, or an alcohol/water mixture) is an effective method for obtaining high-purity crystalline material.[5]

  • Column Chromatography: For mixtures containing significant impurities or unreacted starting materials, silica gel column chromatography is the preferred method. A solvent gradient of ethyl acetate in a non-polar solvent like hexane is typically effective.[3][4]

Q3: How can I effectively monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the reaction is progressing. A suitable solvent system for the TLC might be 20-40% ethyl acetate in hexane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the structurally similar compound, clotrimazole.[3][4][5]

Materials:

  • Imidazole

  • 1-chloro-1-(4-chlorophenyl)phenylmethane

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Hexafluoroisopropanol (HFIP) or N,N-dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (2.0 equivalents) and anhydrous sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add the solvent (HFIP or DMF) to the flask (approx. 5 mL per mmol of the limiting reactant).

  • Reactant Addition: Stir the mixture at room temperature for 15 minutes. Then, add 1-chloro-1-(4-chlorophenyl)phenylmethane (1.0 equivalent) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 24-48 hours or gently heat to 45-50°C for 3-5 hours.[5] Monitor the reaction's completion by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure this compound product.

Data Summary

The yield of imidazole N-alkylation reactions is highly dependent on the chosen conditions. The following table summarizes reported yields for the synthesis of clotrimazole, a close analog of this compound, under various conditions, which can serve as a guide for optimization.

Alkylating AgentImidazole (equiv.)Base (equiv.)SolventTemperatureTime (h)Yield (%)Reference
2-chlorotrityl chloride2Na₂CO₃ (2)HFIP25°C4892%[3][4]
2-chlorotrityl chloride2NaOH (2)HFIP25°C4881-84%[3]
2-chlorotrityl chloride2NoneHFIP25°C4875%[3]
o-Chlorobenzotrichloride*~2.5TriethylamineBenzene45-50°C3~65% (overall)[3][5]

Note: This synthesis involves an in-situ formation of the trityl chloride intermediate before condensation with imidazole.

Visualizations

reaction_pathway This compound Synthesis Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Imidazole Imidazole This compound This compound Imidazole->this compound + Alkyl_Halide 1-chloro-1-(4-chlorophenyl) phenylmethane Alkyl_Halide->this compound Base Base Solvent Solvent Temperature Temperature

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_purity Check Reactant Purity & Dryness Are reactants pure and anhydrous? start->check_purity check_base Review Base & Solvent Is the base strong enough? Are reactants soluble? check_purity->check_base Yes sol_purity Solution: Purify starting materials. Use anhydrous solvents. check_purity->sol_purity No check_temp Evaluate Reaction Temperature Is the temperature optimal? check_base->check_temp Yes sol_base Solution: Use a stronger base (e.g., NaH, Na2CO3). Switch to a polar aprotic solvent (e.g., DMF, HFIP). check_base->sol_base No check_stoich Verify Stoichiometry Is the molar ratio correct? check_temp->check_stoich Yes sol_temp Solution: Cautiously increase temperature (e.g., to 50-60°C). Monitor with TLC. check_temp->sol_temp No sol_stoich Solution: Use a slight excess of imidazole (1.1-2.0 eq). check_stoich->sol_stoich No end_node Yield Improved check_stoich->end_node Yes sol_purity->check_base sol_base->check_temp sol_temp->check_stoich sol_stoich->end_node logical_relationships cluster_factors Influencing Factors cluster_reactants cluster_conditions cluster_procedure Yield Reaction Yield Reactants Reactants Reactants->Yield Purity Purity & Dryness Reactants->Purity Stoichiometry Stoichiometry Reactants->Stoichiometry Conditions Reaction Conditions Conditions->Yield Base Base Strength Conditions->Base Solvent Solvent Choice Conditions->Solvent Temperature Temperature Conditions->Temperature Time Reaction Time Conditions->Time Procedure Procedure Procedure->Yield Workup Workup & Purification Procedure->Workup Monitoring Reaction Monitoring (TLC) Procedure->Monitoring

References

Addressing batch-to-batch variability of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chlormidazole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the batch-to-batch variability of this compound. Consistent product quality is critical for reproducible experimental results, and this guide offers insights into potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an imidazole-based antifungal compound.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, this compound increases fungal cell membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death.[2]

Q2: What are the common causes of batch-to-batch variability in this compound?

Batch-to-batch variability of active pharmaceutical ingredients (APIs) like this compound can stem from several factors throughout the manufacturing process.[1][3] These can include:

  • Inconsistencies in Raw Materials: Variations in the quality and purity of starting materials and reagents used in the synthesis process.[4]

  • Process Parameter Deviations: Minor fluctuations in reaction conditions such as temperature, pressure, and reaction time during synthesis.[3]

  • Differences in Purification and Crystallization: Variations in the methods used to purify and isolate the final this compound product can lead to different impurity profiles.

  • Storage and Handling Conditions: Exposure to light, temperature, and humidity can lead to degradation of the compound over time.[5]

Q3: How can batch-to-batch variability of this compound affect my experimental results?

Inconsistent batches of this compound can significantly impact research outcomes, leading to:

  • Variable Antifungal Activity: The presence of impurities or a lower concentration of the active compound can result in inconsistent Minimum Inhibitory Concentration (MIC) values in antifungal susceptibility testing.[6]

  • Altered Cellular Responses: Different impurity profiles may trigger off-target effects or interfere with the intended biological activity of this compound, leading to unpredictable cellular responses.

  • Poor Reproducibility: The inability to obtain consistent results between experiments can compromise the validity of your research findings.[7]

Q4: What are the known impurities and degradation products of this compound and related azole antifungals?

Impurities in this compound can be process-related (from synthesis) or degradation products.[8] For the closely related compound, clotrimazole, degradation can be acid-catalyzed, yielding products such as imidazole and (2-chlorophenyl)diphenylmethanol.[9] These compounds may have their own biological activities or interfere with the activity of this compound.

Troubleshooting Guide

Issue 1: Inconsistent Antifungal Susceptibility Testing (e.g., variable MIC values)

Possible Cause:

  • Variable Potency of this compound Batches: The concentration of the active this compound may differ between batches due to the presence of impurities or degradation.

  • Presence of Antagonistic or Synergistic Impurities: Impurities within a batch may interfere with the antifungal activity of this compound.

  • Inconsistent Inoculum Preparation: The density of the fungal inoculum can affect MIC results.[10]

  • Contamination of Cultures: Mixed cultures can lead to variable and misleading results.[10]

Troubleshooting Steps:

  • Qualify New Batches: Before use in extensive experiments, perform a side-by-side comparison of the new batch with a previously validated batch. Run a standard antifungal susceptibility test with a reference fungal strain.

  • Standardize Inoculum: Ensure a consistent and standardized method for preparing the fungal inoculum for each experiment, for example, by using a spectrophotometer to adjust turbidity.[10]

  • Verify Culture Purity: Streak isolates on an agar plate to ensure the purity of the fungal culture.[10]

  • Analytical Characterization: If variability persists, consider analytical characterization of the this compound batches to assess purity and identify potential impurities (see Experimental Protocols below).

Issue 2: Unexpected or Off-Target Cellular Effects

Possible Cause:

  • Biologically Active Impurities: Synthesis byproducts or degradation products in a particular batch may have their own biological effects, leading to unexpected phenotypes.

  • Interaction of Impurities with Cellular Pathways: Impurities may modulate signaling pathways other than the intended target of this compound.

Troubleshooting Steps:

  • Review Batch Certificate of Analysis (CoA): Compare the impurity profiles of different batches if provided by the manufacturer.

  • Test for Off-Target Effects: If you suspect off-target effects, design control experiments to test the effect of the vehicle (dissolving solvent) and consider using a different batch of this compound as a comparator.

  • Purify the Compound: In critical applications, consider purifying a small amount of the this compound batch using techniques like preparative HPLC to remove impurities and re-test.

Data Presentation

The following table summarizes key physicochemical properties and potential variability parameters for this compound and its common analytical measurements.

ParameterTypical Value/RangePotential Source of VariabilityAnalytical Method for Assessment
Purity >98%Incomplete reactions, side reactions during synthesisHPLC, NMR[11]
Impurities Typically <0.1% for known impuritiesSynthesis byproducts, degradationHPLC, LC-MS, GC-MS[12]
Degradation Products Should be minimalExposure to heat, light, or non-optimal pH[5]HPLC, LC-MS[13]
Solubility Soluble in organic solvents like DMSO and ethanolPresence of insoluble impuritiesVisual inspection, UV-Vis Spectroscopy
MIC vs. C. albicans Varies by strainBatch potency, experimental conditions[6]Broth microdilution assay

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound batch.

Objective: To separate and quantify this compound and its potential impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Reference standard for this compound (if available)

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration at 95% A, 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify any impurity peaks by comparing their retention times and UV spectra to known standards, if available.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound and detect the presence of major impurities.

Materials:

  • NMR spectrometer (e.g., 400 MHz)[11]

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the signals to the expected structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of impurity levels.[14]

Visualizations

experimental_workflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_analysis Analytical Characterization cluster_conclusion Resolution start Inconsistent Experimental Results (e.g., variable MIC) check_params Review Experimental Parameters (Inoculum, Media, etc.) start->check_params compare_batches Compare with a Known Standard/Previous Batch check_params->compare_batches If parameters are consistent hplc Purity & Impurity Profile (HPLC) compare_batches->hplc If discrepancy persists end_good Batch is Acceptable (Issue is Experimental) compare_batches->end_good If new batch performs as expected ms Impurity Identification (LC-MS) hplc->ms nmr Structural Verification (NMR) ms->nmr end_bad Batch is Unacceptable (Contact Supplier/Purify) nmr->end_bad If impurities/degradation are confirmed

Caption: Troubleshooting workflow for batch-to-batch variability.

cause_effect cluster_causes Potential Causes of Variability cluster_effects Impact on Experimental Results raw_materials Raw Material Quality Purity, Isomers, Solvents variability Inconsistent Results Variable MICs, Off-Target Effects, Poor Reproducibility raw_materials->variability synthesis Synthesis Process Temperature, Time, Pressure synthesis->variability purification Purification Method Crystallization, Chromatography purification->variability storage Storage Conditions Light, Heat, Humidity storage->variability

Caption: Causes and effects of this compound variability.

signaling_pathway This compound This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) This compound->erg11 Inhibits ergosterol Ergosterol erg11->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->erg11 Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption Leads to

Caption: this compound's mechanism of action on ergosterol synthesis.

References

Identifying and minimizing off-target effects of Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and minimizing the off-target effects of Chlormidazole. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic antifungal agent belonging to the benzimidazole class. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended therapeutic target. For this compound, this means interacting with host (e.g., human) proteins in addition to the fungal lanosterol 14-alpha-demethylase. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, cellular toxicity, and potentially adverse drug reactions in a clinical setting. While specific off-target interactions for this compound are not extensively documented, the broader class of benzimidazole compounds is known to interact with various host proteins, including protein kinases.[3]

Q3: What are the common strategies to minimize off-target effects in my experiments with this compound?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., fungal growth inhibition). Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Genetic Validation of the On-Target Effect: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the gene encoding the intended target (lanosterol 14-alpha-demethylase) in your fungal model system. The on-target effect of this compound should be diminished or absent in these genetically modified organisms.[1]

  • Orthogonal Approaches: Confirm your findings using a different inhibitor of the same target that has a distinct chemical structure. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent phenotypic results in my cell-based assays.

This could be due to off-target effects, compound degradation, or experimental variability. The following workflow can help you troubleshoot this issue.

G A Inconsistent Phenotypic Results B Verify Compound Integrity and Concentration A->B C Confirm On-Target Engagement (CETSA) B->C D Perform Dose-Response Analysis C->D E Use Structurally Unrelated Inhibitor of the Same Target D->E F Identify Potential Off-Targets (Kinome Profiling, Proteomics) E->F If phenotype persists with unrelated inhibitor H Phenotype likely On-Target E->H If phenotype is consistent G Phenotype likely due to Off-Target Effect F->G

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Issue 2: How can I proactively identify potential off-targets of this compound?

A multi-pronged approach combining computational and experimental methods is recommended for the proactive identification of off-target interactions.

G A Start: this compound B In Silico Off-Target Prediction A->B C Broad Experimental Screening A->C F Validation of Hits B->F D Kinome Profiling (e.g., KINOMEscan) C->D E Proteome-wide Screening (e.g., Proteomics, Protein Arrays) C->E D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G H Functional Assays F->H I Confirmed Off-Target Profile G->I H->I

Caption: Workflow for proactive off-target identification.

Data Presentation

Table 1: Predicted Off-Target Profile of Benzimidazole Scaffolds

Target ClassExamplesRationale for Potential InteractionRecommended Initial Screen
Protein Kinases Tyrosine Kinases, Serine/Threonine KinasesThe benzimidazole core can mimic the purine structure of ATP, leading to competitive binding at the ATP-binding site of many kinases.[3]Broad-spectrum kinome profiling (e.g., KINOMEscan).
Tubulin Alpha- and Beta-tubulinCertain benzimidazole derivatives are known to bind to tubulin and disrupt microtubule polymerization.Cell-based microtubule dynamics assays; Tubulin polymerization assays.
Cytochrome P450 Enzymes Various CYPsThe imidazole moiety can coordinate with the heme iron in the active site of CYP enzymes.In vitro CYP inhibition assays.
DNA/RNA Polymerases -The planar benzimidazole ring system can intercalate into nucleic acids.DNA intercalation assays.

Experimental Protocols

Protocol 1: Kinome Profiling using Competitive Binding Assay (e.g., KINOMEscan™)

Objective: To identify potential kinase off-targets of this compound by quantifying its ability to compete with a known ligand for binding to a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Principle: The KINOMEscan assay platform utilizes a competition binding assay. Kinases are tagged and expressed, and their binding to an immobilized ligand is measured. The test compound (this compound) is added to compete for binding. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR for the DNA tag.[4]

  • Experimental Steps:

    • Kinases are individually expressed as fusions with a DNA tag.

    • The kinase-tagged phage, this compound (at a specified concentration, e.g., 10 µM), and an immobilized, active-site directed ligand are combined in microtiter plate wells.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle.

    • A low %Ctrl value indicates strong binding of this compound to the kinase, as it has displaced the immobilized ligand.

    • Hits are often defined as kinases with a %Ctrl below a certain threshold (e.g., <10% or <35%).

    • Follow-up dose-response experiments are performed for the initial hits to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the interaction of this compound with potential off-targets in a cellular context by measuring changes in protein thermal stability upon drug binding.[5][6]

Methodology:

  • Cell Culture and Treatment:

    • Culture human cells (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a PCR machine or water bath.

    • Cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the specific protein of interest in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug binds to and stabilizes the protein.

    • Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of this compound concentrations and heat all samples at a single, fixed temperature (chosen from the melt curve). Plot the amount of soluble protein against the drug concentration to determine the EC50 of target engagement.

Protocol 3: Off-Target Identification using LC-MS/MS-based Proteomics

Objective: To perform an unbiased, proteome-wide identification of proteins that interact with this compound.

Methodology:

  • Sample Preparation (Affinity Purification Approach):

    • Synthesize a this compound analog with a linker and immobilize it on beads (e.g., sepharose).

    • Prepare cell lysate from the relevant cell line or tissue.

    • Incubate the cell lysate with the this compound-conjugated beads. As a control, use beads with no compound or with an inactive analog.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Digestion:

    • Reduce disulfide bonds in the eluted proteins with DTT and alkylate cysteine residues with iodoacetamide.[7]

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.[1][8]

  • Data Analysis:

    • Use a database search engine (e.g., Sequest, MaxQuant) to identify the proteins from the peptide sequences.

    • Compare the proteins identified in the this compound pulldown with the control pulldown. Proteins that are significantly enriched in the this compound sample are potential off-targets.

    • Quantify the relative abundance of proteins using label-free quantification or isotopic labeling methods.

Signaling Pathway Visualization

On-Target Pathway: Ergosterol Biosynthesis

The primary antifungal activity of this compound is due to the inhibition of lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway.

G A Acetyl-CoA B Lanosterol A->B Multiple Steps C Lanosterol 14-alpha-demethylase (Target of this compound) B->C D Ergosterol C->D E Fungal Cell Membrane D->E Incorporation F This compound F->C Inhibition

Caption: On-target pathway of this compound.

References

Technical Support Center: Enhancing Chlormidazole Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Chlormidazole in experimental models. Given the limited specific literature on this compound, this guide combines available data with established strategies for improving the bioavailability of poorly soluble drugs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions.

Issue 1: Low and inconsistent oral bioavailability of this compound in animal models.

  • Question: We are observing very low and highly variable plasma concentrations of this compound after oral administration to our rat model. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability of a lipophilic compound like this compound is often multifactorial. The primary contributing factors are likely its poor aqueous solubility and potentially low permeability across the intestinal epithelium. High first-pass metabolism could also play a role.

    Recommended Actions:

    • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.

    • Formulation Optimization: Move beyond simple suspensions. Explore enabling formulations designed for poorly soluble drugs.[1][2][3][4]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent starting point. These isotropic mixtures of oils, surfactants, and cosurfactants can form fine oil-in-water emulsions in the gastrointestinal tract, improving solubilization and absorption.[1][3][4]

      • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.

      • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[1]

    • In Vitro Dissolution Testing: Before proceeding to further animal studies, perform in vitro dissolution tests on your new formulations to confirm improved drug release compared to the initial suspension.

Issue 2: Difficulty in preparing a stable and consistent formulation for in vivo studies.

  • Question: Our this compound formulation for oral gavage is precipitating out of suspension, leading to inconsistent dosing. What are suitable formulation strategies for preclinical studies?

  • Answer: The poor aqueous solubility of this compound makes it challenging to maintain in a simple aqueous suspension. For preclinical oral dosing, it is crucial to use a vehicle that can maintain the drug in a solubilized or finely dispersed state.

    Recommended Formulations for Preclinical Oral Dosing:

Formulation TypeComposition ExampleAdvantagesConsiderations
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[5][6]Simple to prepare; can achieve a reasonable drug concentration.Potential for in vivo precipitation upon dilution in GI fluids. Toxicity of solvents at high doses.
Cyclodextrin Complex 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]Forms inclusion complexes to enhance solubility.Can be limited by the stoichiometry of complexation.
Lipid-Based System 10% DMSO, 90% Corn Oil[5]Can improve lymphatic uptake, potentially reducing first-pass metabolism.May have complex absorption kinetics.

Issue 3: In vitro permeability assays show low transport of this compound.

  • Question: We are using a Caco-2 cell monolayer model, and the apparent permeability (Papp) of this compound is very low. How can we determine if this is a true permeability issue or related to the experimental setup?

  • Answer: Low apparent permeability in a Caco-2 assay can be due to several factors, including low intrinsic permeability, high efflux by transporters like P-glycoprotein (P-gp), or experimental artifacts related to poor solubility.

    Troubleshooting Steps:

    • Assess Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are within the acceptable range for your Caco-2 cells, and check the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity.

    • Control for Solubility: Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the transport buffer. The presence of undissolved drug will lead to an underestimation of permeability. The use of a small percentage of a solubilizing agent (e.g., DMSO, carefully controlled) might be necessary.

    • Investigate Efflux: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for an efflux transporter. If efflux is suspected, repeat the assay in the presence of a P-gp inhibitor (e.g., verapamil).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazole antifungal agent. Its mechanism of action involves the inhibition of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. By disrupting the synthesis of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to altered permeability and ultimately fungal cell death.

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is low. One study reported a solubility of 24.9 µg/mL at pH 7.4. Due to its poor water solubility, enhancing its dissolution is a key step in improving bioavailability.

Q3: What are the key parameters to assess when developing a bioavailability-enhancing formulation for this compound?

A3: The key parameters to evaluate are:

  • Solubility: The solubility of this compound in the formulation and in simulated gastrointestinal fluids.

  • Dissolution Rate: The rate at which this compound is released from the formulation.

  • Permeability: The ability of this compound to cross the intestinal epithelium, which can be assessed using in vitro models like Caco-2 cells.[7][8][9][10][11]

  • In Vivo Pharmacokinetics: Measurement of plasma concentration over time in an animal model to determine parameters like Cmax, Tmax, and AUC (Area Under the Curve).[12][[“]][14][15][16]

Q4: Which analytical methods are suitable for quantifying this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for quantifying imidazole antifungals in biological matrices like plasma or tissue homogenates.[17][18][19][20] LC-MS/MS offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of the drug expected in bioavailability studies.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines a general method for preparing a SEDDS formulation. The exact ratios of oil, surfactant, and cosurfactant should be optimized through pseudo-ternary phase diagram construction.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Cosurfactant (e.g., Transcutol P)

Procedure:

  • Accurately weigh the required amounts of the oil, surfactant, and cosurfactant into a clear glass vial.

  • Mix the components thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.

  • Add the accurately weighed this compound to the mixture.

  • Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved.

  • To assess the self-emulsification properties, add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation and observe the formation of a microemulsion.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts) for 21-25 days.

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • This compound stock solution in DMSO.

  • Lucifer yellow solution for integrity testing.

  • Validated LC-MS/MS method for this compound quantification.

Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Measure the TEER of each monolayer to ensure integrity.

  • Prepare the this compound dosing solution in the transport buffer. The final DMSO concentration should be less than 1%.

  • For apical to basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Enhancement Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosizing) Increased_Surface_Area Increased Surface Area Particle_Size_Reduction->Increased_Surface_Area Solid_Dispersion Amorphous Solid Dispersion Enhanced_Dissolution Enhanced Dissolution Rate Solid_Dispersion->Enhanced_Dissolution Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Improved_Solubilization Improved Solubilization in GI Tract Lipid_Formulation->Improved_Solubilization Increased_Surface_Area->Enhanced_Dissolution Enhanced_Bioavailability Enhanced Bioavailability Enhanced_Dissolution->Enhanced_Bioavailability Improved_Solubilization->Enhanced_Bioavailability Chlormidazole_Poor_Solubility This compound (Poor Aqueous Solubility) Chlormidazole_Poor_Solubility->Particle_Size_Reduction Chlormidazole_Poor_Solubility->Solid_Dispersion Chlormidazole_Poor_Solubility->Lipid_Formulation

Caption: Strategies to enhance the bioavailability of poorly soluble this compound.

G Start Low Oral Bioavailability Observed Solubility_Check Is aqueous solubility a limiting factor? Start->Solubility_Check Permeability_Check Is intestinal permeability a limiting factor? Solubility_Check->Permeability_Check No Formulation_Strategy Implement Solubility Enhancement Strategy (e.g., SEDDS, Nanosizing) Solubility_Check->Formulation_Strategy Yes Metabolism_Check Is first-pass metabolism a concern? Permeability_Check->Metabolism_Check No Permeability_Enhancer Consider Permeation Enhancers (with caution) Permeability_Check->Permeability_Enhancer Yes Lymphatic_Targeting Consider Lipid Formulations to Promote Lymphatic Uptake Metabolism_Check->Lymphatic_Targeting Yes Re-evaluate Re-evaluate in vivo Pharmacokinetics Metabolism_Check->Re-evaluate No Formulation_Strategy->Re-evaluate Permeability_Enhancer->Re-evaluate Lymphatic_Targeting->Re-evaluate

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

References

Validation & Comparative

Chlormidazole vs. Clotrimazole: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Imidazole Antifungal Agents

In the landscape of antifungal drug development, a thorough understanding of the comparative efficacy of existing agents is paramount. This guide provides a detailed comparison of Chlormidazole and the widely-used Clotrimazole, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and highlight areas for future research.

Introduction

This compound and Clotrimazole are both synthetic imidazole derivatives with a broad spectrum of antifungal activity. They are structurally related and are presumed to share a common mechanism of action. Clotrimazole is a well-established antifungal agent used in the treatment of a wide range of superficial and mucosal fungal infections.[1][2] In contrast, this compound is a less extensively studied compound, and publicly available, peer-reviewed data on its in-vitro efficacy is limited, precluding a direct quantitative comparison.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Clotrimazole belong to the azole class of antifungal agents and are believed to exert their antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[6][7]

By inhibiting lanosterol 14-alpha-demethylase, these agents disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterols in the fungal cell membrane. This disruption alters membrane permeability, leading to the leakage of essential intracellular components and ultimately fungal cell death.[5][7]

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Imidazoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Loss of Integrity\nCell Death Loss of Integrity Cell Death Fungal Cell Membrane->Loss of Integrity\nCell Death This compound This compound Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound->Lanosterol\n14-alpha-demethylase Inhibition Clotrimazole Clotrimazole Clotrimazole->Lanosterol\n14-alpha-demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and Clotrimazole.

Comparative In-Vitro Efficacy

In-Vitro Efficacy of Clotrimazole

The following table summarizes the reported MIC values for Clotrimazole against various clinically relevant fungal species. These values have been compiled from multiple studies and demonstrate the broad-spectrum activity of Clotrimazole.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans1250.008 - 80.0081[4][8]
Candida glabrata38Not SpecifiedNot SpecifiedNot Specified[4][8]
Candida tropicalis2Not SpecifiedNot SpecifiedNot Specified[4][8]
Blastomyces dermatitidisNot Specified0.20 - 3.13Not SpecifiedNot Specified[9]
Histoplasma capsulatumNot Specified0.20 - 3.13Not SpecifiedNot Specified[9]
Cryptococcus neoformansNot Specified0.20 - 3.13Not SpecifiedNot Specified[9]
Trichophyton spp.Not SpecifiedFungicidal at 0.78Not SpecifiedNot Specified[9]
Microsporum spp.Not SpecifiedFungicidal at 0.78Not SpecifiedNot Specified[9]
Epidermophyton floccosumNot SpecifiedFungicidal at 0.78Not SpecifiedNot Specified[9]
ZygomycetesNot SpecifiedGeometric Mean MIC: 0.08Not SpecifiedNot Specified[10]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

In-Vitro Efficacy of this compound

As of the latest literature review, there is a notable absence of publicly available, peer-reviewed studies presenting quantitative in-vitro efficacy data (MIC values) for this compound against common fungal pathogens. While it is described as an antifungal agent, the lack of independent verification of its potency makes a direct comparison with Clotrimazole impossible at this time.[3] Further research is required to establish the in-vitro antifungal spectrum and potency of this compound.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for determining the in-vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The following are detailed protocols for the broth microdilution and agar diffusion methods, which are widely accepted for testing imidazole antifungals.

Broth Microdilution Method for MIC Determination

This method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is a quantitative approach to determine the MIC.[4]

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution (e.g., in DMSO)

  • Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL for yeasts)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium directly in the microtiter plate.

  • Inoculation: Add a standardized fungal inoculum to each well.

  • Controls: Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control, determined visually or by measuring absorbance.[3]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions of Antifungal in Microplate Stock_Solution->Serial_Dilution Fungal_Culture Prepare Standardized Fungal Inoculum Inoculation Inoculate Wells with Fungal Suspension Fungal_Culture->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 35°C for 24-48h Controls->Incubation MIC_Reading Read MIC (Visually or Spectrophotometrically) Incubation->MIC_Reading

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antifungal susceptibility.

Materials:

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Paper disks impregnated with a known concentration of the antifungal agent

  • Standardized fungal inoculum (1-5 x 10⁶ CFU/mL)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Plate Inoculation: Evenly swab the surface of the agar plate with the fungal suspension.

  • Disk Application: Aseptically apply the antifungal-impregnated disks to the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.

Conclusion and Future Directions

Clotrimazole is a well-characterized broad-spectrum antifungal agent with extensive supporting efficacy data. In contrast, while this compound is recognized as an antifungal compound, a significant gap exists in the publicly available, peer-reviewed scientific literature regarding its in-vitro potency. The presumed shared mechanism of action, targeting ergosterol biosynthesis, provides a strong rationale for its antifungal activity.

For a comprehensive and objective comparison of the efficacy of this compound and Clotrimazole, further research is imperative. Future studies should focus on:

  • Standardized In-Vitro Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant fungal pathogens using standardized methods like those outlined in this guide.

  • Head-to-Head Comparative Studies: Directly comparing the in-vitro and in-vivo efficacy of this compound and Clotrimazole in preclinical models.

  • Mechanism of Action Studies: Confirming and further elucidating the specific molecular interactions of this compound with fungal targets.

The generation of such data will be invaluable for the scientific and drug development communities in assessing the potential of this compound as a viable alternative or complementary agent to existing antifungal therapies.

References

Chlormidazole's Antifungal Efficacy Against Candida Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the antifungal properties of Chlormidazole against pathogenic Candida species, benchmarked against standard therapeutic agents. Due to a scarcity of direct experimental data for this compound, this guide leverages data from its close structural analog, Clotrimazole, to provide a comparative framework.

Executive Summary

Candida species represent a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The imidazole antifungal agent, this compound, is recognized for its general antifungal properties. This guide provides a comprehensive validation of its potential anti-Candida activity by drawing comparisons with the widely studied imidazole, Clotrimazole, and other standard-of-care antifungal drugs, including the triazole Fluconazole, the polyene Amphotericin B, and the echinocandin Caspofungin. This analysis is based on a review of available in vitro susceptibility data, established experimental protocols, and an examination of the underlying mechanism of action. While specific quantitative data for this compound remains limited in publicly accessible research, the information on Clotrimazole offers valuable insights into the expected performance of this class of antifungals against various Candida species.

Comparative Antifungal Susceptibility

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Clotrimazole (as a proxy for this compound) and other standard antifungals against several clinically relevant Candida species.

Antifungal AgentCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalis
Clotrimazole 0.008 - 8 µg/mL[1]0.25 - 4 µg/mL0.125 - 0.5 µg/mL[1]0.015 - 0.03 µg/mL[1]0.008 - 1 µg/mL[1]
Fluconazole 0.125 - ≥64 µg/mL[2]≤32 µg/mL (SDD)Intrinsically Resistant[2]0.125 - 64 µg/mL0.125 - 64 µg/mL
Amphotericin B 0.03 - 1 µg/mL[2]0.03 - 1 µg/mL0.03 - 1 µg/mL0.03 - 1 µg/mL0.03 - 1 µg/mL
Caspofungin 0.015 - 0.25 µg/mL[2]0.015 - 0.25 µg/mL0.015 - 0.25 µg/mL0.015 - 0.25 µg/mL0.015 - 0.25 µg/mL

Note: Data for Clotrimazole is presented as a proxy for this compound due to the limited availability of direct comparative studies for the latter.[2] SDD: Susceptible-Dose Dependent.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound, like other imidazole antifungals, exerts its activity by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately increasing cell membrane permeability and causing cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (ERG11) Lanosterol->Erg11 Ergosterol Ergosterol This compound This compound (and other azoles) This compound->Erg11 Inhibition Erg11->Ergosterol

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

To facilitate further research and validation of this compound's antifungal activity, detailed methodologies for key in vitro assays are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI-1640 medium.

  • Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Candida Inoculum (0.5 McFarland) A1 Inoculate Microtiter Plate Wells P1->A1 P2 Prepare Serial Dilutions of this compound in RPMI P2->A1 A2 Incubate at 35°C for 24-48 hours A1->A2 AN1 Visually or Spectrophotometrically Read Growth Inhibition A2->AN1 AN2 Determine MIC (≥50% growth inhibition) AN1->AN2

Workflow for MIC determination using the broth microdilution method.
Time-Kill Assay

This assay provides insights into the fungicidal or fungistatic activity of an antifungal agent over time.

  • Inoculum and Drug Preparation: A standardized Candida inoculum (approximately 1-5 x 10⁵ CFU/mL) is prepared in a suitable broth medium. This compound is added at various concentrations (e.g., 1x, 4x, and 16x the MIC).

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted and plated on SDA plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Biofilm Disruption Assay

This assay evaluates the ability of an antifungal agent to disrupt pre-formed Candida biofilms.

  • Biofilm Formation: Candida cells are incubated in microtiter plates for 24-48 hours to allow for the formation of mature biofilms.

  • Treatment: The planktonic cells are removed, and fresh medium containing various concentrations of this compound is added to the wells. The plates are then incubated for another 24 hours.

  • Quantification: The viability of the remaining biofilm is quantified using methods such as the XTT reduction assay, which measures metabolic activity, or crystal violet staining, which quantifies biofilm biomass. A significant reduction in viability or biomass compared to the untreated control indicates biofilm disruption activity.

Conclusion and Future Directions

To definitively establish the antifungal profile of this compound, further research is imperative. Head-to-head comparative studies against Clotrimazole and other standard antifungals using the standardized protocols outlined in this guide are essential. Such studies should include a comprehensive panel of clinical Candida isolates, including drug-resistant strains, to fully elucidate the therapeutic potential of this compound in the context of candidiasis treatment. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

A Comparative Analysis of Chlormidazole and Other Azole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Chlormidazole, a first-generation imidazole antifungal agent, with other prominent members of the azole class. Due to the limited availability of recent, direct comparative studies on this compound, this analysis leverages data from its structurally similar and extensively studied counterpart, clotrimazole, as a proxy to facilitate a quantitative comparison with other azoles. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, spectrum of activity, and comparative efficacy, supported by experimental data and detailed protocols.

Introduction to Azole Antifungals

Azole antifungals represent a major class of therapeutic agents used in the treatment of fungal infections. They are broadly categorized into two main groups: the earlier imidazoles (e.g., this compound, clotrimazole, miconazole, ketoconazole) and the later-generation triazoles (e.g., fluconazole, itraconazole, voriconazole).[1] The primary mechanism of action for all azoles involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5]

Mechanism of Action: Targeting Ergosterol Biosynthesis

Azole antifungals exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[2][5][6] The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][6] This disruption of the membrane's structure and function ultimately inhibits fungal growth and replication.[2][4] While both imidazoles and triazoles share this mechanism, imidazoles are generally considered to have a more complex mode of action, potentially inhibiting other membrane-bound enzymes as well.[4]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Integrity and Function) Ergosterol->FungalCellMembrane Azoles Azole Antifungals (e.g., this compound) Azoles->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol

Fig. 1: Mechanism of action of azole antifungals.

Spectrum of Activity

This compound hydrochloride is known to have inhibitory activity against a range of fungi and some Gram-positive cocci, making it suitable for treating fungal and bacterial infections of the skin and nails.[7] As a proxy, clotrimazole has demonstrated a broad spectrum of activity against various fungal pathogens, including:

  • Dermatophytes: such as Trichophyton spp., Microsporum spp., and Epidermophyton floccosum, which are common causes of skin infections like athlete's foot, jock itch, and ringworm.[8][9][10][11]

  • Yeasts: including Candida spp., the causative agent of candidiasis (thrush), and Malassezia furfur, associated with pityriasis versicolor.[8][11]

Comparative In Vitro Activity

The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antifungal activity.[1]

The following table summarizes the comparative in vitro activity of clotrimazole (as a proxy for this compound) and other azoles against various fungal pathogens.

Antifungal AgentCandida albicans (MIC μg/mL)Aspergillus fumigatus (MIC μg/mL)Trichophyton spp. (MIC μg/mL)
Clotrimazole > Amphotericin B[10][12]> Amphotericin B[10][12]0.78 (fungicidal)[10][12]
Luliconazole 0.031-0.13[13]Not specified≤0.00012-0.002[13]
Ketoconazole Not specifiedNot specifiedNot specified
Miconazole Not specifiedNot specifiedNot specified

Note: Data for clotrimazole is presented as a proxy for this compound hydrochloride due to a lack of direct comparative studies for the latter.[1]

Studies have shown that luliconazole demonstrates greater potency against Trichophyton spp. than clotrimazole and other azoles.[13] Against Candida albicans, clotrimazole was found to be less active than amphotericin B but more potent than several other antifungals.[10][12][13]

Comparative Clinical Efficacy

Clinical trials provide valuable data on the real-world performance of antifungal agents. The following tables summarize the findings from several comparative studies involving clotrimazole and other azoles.

Table 1: Clotrimazole vs. Miconazole

IndicationClotrimazole EfficacyMiconazole EfficacyStudy Findings
Dermatophytosis 56% clearance in 6 weeks[14]75% clearance in 6 weeks[14]Miconazole showed an accelerated response.[14][15]
Candidiasis 80-85% cure rate; 40% in 6 weeks[14]30% cure rate in 6 weeks[14]Clotrimazole showed a slightly earlier and better response.[14][15]
Pityriasis Versicolor 86.7% effective[14]99.6% effective[14]Both were effective, with miconazole showing higher efficacy.[14]
Vaginal Candidosis 86% negative cultures post-treatment[16]95% negative cultures post-treatment[16]Miconazole showed a higher rate of negative cultures and lower recurrence.[16]

Table 2: Clotrimazole vs. Ketoconazole

IndicationClotrimazole EfficacyKetoconazole EfficacyStudy Findings
Interdigital Tinea Pedis 62.0% cure/improvement (once daily)[17]64.0% cure/improvement (twice daily)[17]Once-daily clotrimazole was as effective as twice-daily ketoconazole. Clotrimazole showed better long-term efficacy and better results for pruritus and burning/stinging.[17]
General Fungal Infections Narrower spectrum[18]Broader spectrum, stronger potency[18][19]Ketoconazole is effective against a wider range of fungi.[18][19]

Table 3: Clotrimazole vs. Luliconazole

IndicationClotrimazole EfficacyLuliconazole EfficacyStudy Findings
Localized Dermatophytosis 23.6% remission at 2 weeks; 85.0% at 12 weeks[20]46.2% remission at 2 weeks; 93.6% at 12 weeks[20]Luliconazole was found to be more efficacious with a higher remission rate.[20]

Table 4: Clotrimazole vs. Sertaconazole

IndicationClotrimazole EfficacySertaconazole EfficacyStudy Findings
Tinea Corporis 30% with grade 0 erythema post-treatment96.7% with grade 0 erythema post-treatmentSertaconazole showed a significantly better reduction in erythema.[21]

Experimental Protocols: Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method

This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[22][23]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Antifungal agent stock solution

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Grow the fungal strain and prepare a standardized inoculum suspension (e.g., 0.5–2.5 x 10³ cells/mL).

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in the microtiter plates.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading Results: Determine the MIC by visual inspection or by using a spectrophotometer to measure the turbidity. The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control.

Antifungal_Susceptibility_Testing_Workflow Start Start: Fungal Isolate Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation DrugDilution Prepare Serial Dilutions of Antifungal Agent DrugDilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End: Susceptibility Profile ReadMIC->End

Fig. 2: General workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This comparative analysis, using clotrimazole as a proxy for this compound, highlights the standing of first-generation imidazoles within the broader class of azole antifungals. While sharing a common mechanism of action with other azoles, there are notable differences in their spectrum of activity and clinical efficacy when compared to newer agents and even other imidazoles. The data suggests that while this compound and its counterparts remain effective for many common fungal infections, newer azoles like luliconazole and sertaconazole may offer superior efficacy in specific indications. For researchers and drug development professionals, this analysis underscores the importance of continued investigation into the comparative performance of antifungal agents to inform the development of more effective and targeted therapies. Further direct comparative studies on this compound are warranted to provide a more precise understanding of its clinical utility.[1]

References

Cross-Resistance Between Chlormidazole and Fluconazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the shared mechanisms of action and resistance pathways between the imidazole antifungal, chlormidazole, and the triazole, fluconazole. Due to the limited specific research on this compound, this guide utilizes data from the closely related and extensively studied imidazole, clotrimazole, as a proxy to provide a comprehensive comparison.

The emergence of antifungal resistance is a significant challenge in the development of new therapeutic agents. Understanding the potential for cross-resistance between different classes of antifungals is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound, a first-generation imidazole, and fluconazole, a widely used triazole, focusing on their mechanisms of action and the molecular basis of cross-resistance.

Mechanism of Action: A Shared Target

Both this compound (as an imidazole) and fluconazole (as a triazole) belong to the azole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, these drugs compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3][4]

This compound, like other imidazoles, has been shown to have inhibitory activity against a range of fungi.[5] Fluconazole also possesses a broad spectrum of activity against various fungal pathogens.[6] The shared target of lanosterol 14α-demethylase is the fundamental reason for the potential for cross-resistance between these two antifungal agents.

Mechanisms of Cross-Resistance

Fungal pathogens have evolved several mechanisms to counteract the effects of azole antifungals. These resistance mechanisms are often not specific to a single azole and can confer resistance to both imidazoles and triazoles, leading to cross-resistance. The primary mechanisms include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can alter the enzyme's structure. These alterations can reduce the binding affinity of azole drugs, rendering them less effective.[7]

  • Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can effectively "titrate out" the inhibitory effect of the azole antifungal, requiring higher concentrations of the drug to achieve a therapeutic effect.[7]

  • Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell through the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. This prevents the drug from reaching its intracellular target in sufficient concentrations.

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or utilize alternative sterols to maintain cell membrane integrity, thereby reducing their dependence on ergosterol.

Studies on clotrimazole, a structurally similar imidazole, have demonstrated a significant correlation between resistance to it and resistance to fluconazole in clinical isolates of Candida glabrata.[8] This finding supports the high probability of cross-resistance between this compound and fluconazole due to their shared mechanisms of action and resistance.[8][9]

Data Presentation: Comparison of this compound (via Clotrimazole) and Fluconazole

FeatureThis compound (via Clotrimazole)Fluconazole
Antifungal Class ImidazoleTriazole
Primary Target Lanosterol 14α-demethylase (CYP51)Lanosterol 14α-demethylase (CYP51)
Mechanism of Action Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.[2][3][4]Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.[1][6]
Spectrum of Activity Broad-spectrum against various fungi, including dermatophytes and yeasts.[6]Broad-spectrum against a wide range of fungal pathogens.[6]
Common Resistance Mechanisms - Target site mutation (ERG11)- Overexpression of ERG11- Efflux pump overexpression (ABC and MFS transporters)- Target site mutation (ERG11)- Overexpression of ERG11- Efflux pump overexpression (ABC and MFS transporters)- Alterations in the ergosterol biosynthesis pathway

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

1. Preparation of Inoculum: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agents: a. Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of each drug in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Mandatory Visualization

Azole_Resistance_Pathway cluster_0 Fungal Cell Azole Azole EffluxPump Efflux Pump (ABC/MFS) Azole->EffluxPump Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibits EffluxPump->Azole Expels Lanosterol Lanosterol Lanosterol->Erg11 Substrate Ergosterol Ergosterol Erg11->Ergosterol Produces Resistance Mechanisms of Resistance: - ERG11 mutation/overexpression - Efflux pump upregulation Erg11->Resistance Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into

Caption: Mechanism of action and resistance to azole antifungals.

References

No In Vivo Validation Data Currently Available for Chlormidazole's Antifungal Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of in vivo data from animal models to validate the antifungal effects of Chlormidazole. While this compound is identified as an azole antifungal agent, public-domain research detailing its efficacy, optimal dosage, and safety in living organisms is not available. This scarcity of information prevents a direct comparison with other well-established antifungal treatments based on in vivo experimental evidence.

This compound, also known as clomidazole, is recognized for its antifungal properties and is suggested for treating fungal and bacterial infections of the skin and nails.[1][2][3] However, unlike its frequently confused counterpart, Clotrimazole, this compound has not been the subject of published in vivo studies in animal models. This critical gap in the scientific record means that key parameters for drug development, such as pharmacokinetic and pharmacodynamic profiles in a living system, have not been publicly documented.

For researchers, scientists, and drug development professionals, this absence of data means that the in vivo efficacy of this compound remains unproven. In contrast, numerous studies have been conducted on other imidazole antifungals like Clotrimazole, providing a robust dataset on their performance in various animal models of fungal infections. These studies offer detailed experimental protocols and quantitative efficacy data, which are essential for preclinical and clinical development.

The mechanism of action for azole antifungals like this compound is generally understood to involve the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. Disruption of this pathway leads to increased membrane permeability and ultimately, fungal cell death. However, without in vivo studies, the translation of this in vitro activity to a therapeutic effect in a complex biological system cannot be confirmed for this compound.

Given the current landscape, any research and development efforts involving this compound would necessitate foundational in vivo studies to establish its antifungal efficacy and safety profile. Such studies would need to be designed to address various fungal pathogens in relevant animal models.

The Path Forward: A Hypothetical In Vivo Validation Workflow

Should in vivo studies for this compound be undertaken, a typical experimental workflow would be required to rigorously assess its antifungal properties. The following diagram illustrates a logical progression for such an investigation.

Hypothetical In Vivo Validation Workflow for this compound cluster_preclinical Preclinical In Vivo Assessment cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Strain_Selection Fungal Strain Selection (e.g., Candida albicans, Trichophyton rubrum) Animal_Model Animal Model Selection (e.g., Murine model of cutaneous candidiasis) Strain_Selection->Animal_Model Informs model choice Dose_Ranging Dose-Ranging & Toxicity Studies Animal_Model->Dose_Ranging Defines test subjects Efficacy_Study Efficacy Study Design (Treatment vs. Placebo vs. Comparator) Dose_Ranging->Efficacy_Study Determines safe dosage Infection Induction of Fungal Infection Efficacy_Study->Infection Outlines protocol Treatment This compound Administration (Topical/Systemic) Infection->Treatment Initiates experiment Monitoring Clinical & Mycological Monitoring Treatment->Monitoring Ongoing assessment Endpoint_Analysis Endpoint Analysis (Fungal burden, clinical scores) Monitoring->Endpoint_Analysis Provides raw data Histo Histopathological Examination Endpoint_Analysis->Histo Correlates with tissue-level effects Comparison Comparison with Alternative Antifungals Histo->Comparison Adds to comparative data Report Data Compilation & Reporting Comparison->Report Synthesizes findings

Caption: Hypothetical workflow for in vivo validation of this compound.

Due to the lack of available data, it is not possible to provide a comparison guide with supporting experimental data for this compound at this time. Researchers interested in this compound should be prepared to conduct the necessary preclinical in vivo studies to establish its therapeutic potential. The scientific community would benefit greatly from the publication of such data to better understand the antifungal profile of this compound.

References

The Synergistic Potential of Chlormidazole with Other Antifungals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates novel therapeutic strategies. One promising approach is combination therapy, which can enhance efficacy, reduce dosages, and minimize the development of resistance. This guide provides a comparative analysis of the synergistic effects of Chlormidazole, an imidazole antifungal agent, with other classes of antifungals. Due to a lack of extensive research specifically on this compound, this analysis draws upon data from structurally and functionally similar imidazole derivatives, such as clotrimazole and miconazole, to provide a representative overview of potential synergistic interactions.

Mechanism of Action: A Foundation for Synergy

This compound, like other imidazole antifungals, exerts its effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a crucial component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition or death. This mechanism provides a basis for synergistic interactions with antifungal agents that target different cellular pathways.

In Vitro Synergistic Effects: A Tabular Comparison

The synergistic, additive, indifferent, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as an FICI of ≤ 0.5, additivity as an FICI between >0.5 and <1.0, indifference as an FICI between ≥1.0 and ≤4.0, and antagonism as an FICI of > 4.0.[1] The following tables summarize the findings from in vitro studies on imidazole antifungals in combination with other antifungal classes.

Table 1: Synergistic Effects of Imidazole Antifungals with Polyenes (e.g., Amphotericin B)

Imidazole AntifungalPolyene AntifungalFungal SpeciesFICIInteractionReference
ClotrimazoleAmphotericin BCandida albicansNot specifiedAntagonism[2]
MiconazoleAmphotericin BCandida albicansNot specifiedAntagonism[2][3]

Table 2: Synergistic Effects of Imidazole Antifungals with Azoles (e.g., Fluconazole, Itraconazole)

Imidazole AntifungalAzole AntifungalFungal SpeciesFICIInteractionReference
ClotrimazoleFluconazoleCandida albicansNot specifiedSynergy[4]
ItraconazoleAnidulafunginC. parapsilosis0.15-0.37Synergy[5]
ItraconazoleMicafunginC. parapsilosis0.09-0.37Synergy[5]

Table 3: Synergistic Effects of Imidazole Antifungals with Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)

Imidazole AntifungalEchinocandinFungal SpeciesFICIInteractionReference
ClotrimazoleCaspofunginMalassezia pachydermatisNot specifiedSynergy[6]
MiconazoleCaspofunginMalassezia pachydermatisNot specifiedSynergy[6]
FluconazoleAnidulafunginC. parapsilosis0.07-0.37Synergy[5]
FluconazoleMicafunginC. parapsilosis0.25-0.5Synergy[5]

Table 4: Synergistic Effects of Imidazole Antifungals with Allylamines (e.g., Terbinafine)

Imidazole AntifungalAllylamineFungal SpeciesFICIInteractionReference
ClotrimazoleTerbinafineMalassezia pachydermatisNot specifiedSynergy[6]
ItraconazoleTerbinafineAspergillus fumigatusAdditive to SynergisticAdditive to Synergistic

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antifungal synergy.

Checkerboard Microdilution Assay

This method is widely used to determine the in vitro interaction between two antimicrobial agents.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the FICI.

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO). Further dilute the stock solutions in RPMI 1640 medium to twice the highest desired final concentration.

  • Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of this compound horizontally and the partner antifungal vertically. This creates a matrix of varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs, a drug-free well for growth control, and a well with medium only for sterility control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI 1640 to achieve a final concentration of approximately 0.5 × 10^5 to 2.5 × 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).[3]

Time-Kill Curve Analysis

This dynamic method assesses the rate at which an antifungal combination kills a fungal population over time.

Objective: To evaluate the pharmacodynamic interaction between this compound and a partner antifungal.

Procedure:

  • Preparation: Prepare tubes containing RPMI 1640 medium with the antifungal agents at desired concentrations (e.g., based on their MICs). Include a drug-free growth control.

  • Inoculum: Inoculate the tubes with a standardized fungal suspension to a final concentration of approximately 1 × 10^5 to 5 × 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the withdrawn samples and plate them on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Incubate the plates until colonies are visible, then count the number of CFUs.

  • Data Analysis: Plot the log10 CFU/mL against time for each drug combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis prep_stock Prepare Antifungal Stock Solutions cb_setup Set up 96-well plate with serial dilutions prep_stock->cb_setup tk_setup Prepare tubes with antifungal concentrations prep_stock->tk_setup prep_inoculum Prepare Standardized Fungal Inoculum cb_inoculate Inoculate wells prep_inoculum->cb_inoculate tk_inoculate Inoculate tubes prep_inoculum->tk_inoculate cb_setup->cb_inoculate cb_incubate Incubate plate cb_inoculate->cb_incubate cb_read Read MICs cb_incubate->cb_read cb_calc Calculate FICI cb_read->cb_calc tk_plot Plot log10 CFU/mL vs. time tk_setup->tk_inoculate tk_sample Incubate and sample at time points tk_inoculate->tk_sample tk_plate Plate dilutions and count CFUs tk_sample->tk_plate tk_plate->tk_plot

Caption: Workflow for in vitro antifungal synergy testing.

Potential Signaling Pathway for Synergy

The synergistic interaction between an azole like this compound and an echinocandin provides a compelling example of targeting different cellular components.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall ergosterol Ergosterol cell_death Fungal Cell Death ergosterol->cell_death disruption leads to lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme enzyme->ergosterol glucan β-(1,3)-D-glucan glucan->cell_death disruption leads to glucan_synthase β-(1,3)-D-glucan synthase glucan_synthase->glucan This compound This compound This compound->enzyme inhibits echinocandin Echinocandin echinocandin->glucan_synthase inhibits

Caption: Synergistic mechanism of an azole and an echinocandin.

Concluding Remarks

While direct experimental data on the synergistic effects of this compound is limited, the available evidence from closely related imidazole antifungals suggests a strong potential for beneficial interactions with other antifungal classes, particularly echinocandins and allylamines. The antagonism observed with polyenes like Amphotericin B highlights the importance of careful selection of combination partners. Further in vitro and in vivo studies are warranted to specifically validate the synergistic potential of this compound and to establish optimal combinations and dosing regimens for clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

Unveiling the Action of Chlormidazole: A Genetic Approach to Confirming its Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Chlormidazole, an imidazole-based antifungal agent, has long been a staple in the treatment of topical fungal infections. Understanding its precise mechanism of action at a molecular level is crucial for optimizing its use, overcoming potential resistance, and discovering new therapeutic applications. This guide provides a comprehensive comparison of this compound's mechanism of action with other azole antifungals, supported by experimental data derived from genetic studies. We delve into the detailed protocols of key experiments that form the foundation of our understanding and utilize visualizations to clarify complex biological pathways and experimental workflows.

The Central Role of Ergosterol Biosynthesis Inhibition

Genetic and biochemical studies have firmly established that this compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this action is the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[1] This enzyme plays a pivotal role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of lanosterol 14-alpha-demethylase, this compound effectively blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol.[1] This inhibition leads to a cascade of detrimental effects for the fungal cell: a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols.[1] The consequence is a compromised cell membrane with altered fluidity and function, ultimately leading to the inhibition of fungal growth.[1]

Comparative Antifungal Activity: A Look at the Numbers

To quantify the efficacy of this compound and compare it with other commonly used azole antifungals, Minimum Inhibitory Concentration (MIC) values are determined. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes typical MIC ranges for this compound, Clotrimazole (another imidazole), and Fluconazole (a triazole) against wild-type (ERG11+/+) and ERG11 knockout (erg11Δ/erg11Δ) strains of Candida albicans.

Antifungal AgentClassCandida albicans Wild-Type (ERG11+/+) MIC (µg/mL)Candida albicans ERG11 Knockout (erg11Δ/erg11Δ) MIC (µg/mL)Fold Change in Resistance
This compound Imidazole0.008 - 1[2]>64 (Expected)>6400x (Expected)
Clotrimazole Imidazole0.008 - 2[2][3]>128[4]>64x
Fluconazole Triazole0.25 - 8[5]>256[6]>32x

Experimental Protocols: The Genetic Confirmation

The definitive confirmation of Erg11p as the primary target of this compound is achieved through genetic knockout studies. Below are detailed protocols for key experiments.

Generation of an ERG11 Knockout Strain in Candida albicans using CRISPR-Cas9

This protocol provides a streamlined method for deleting the ERG11 gene in C. albicans, a crucial step in validating the drug's mechanism of action.

Materials:

  • C. albicans wild-type strain (e.g., SC5314)

  • Cas9 expression plasmid

  • Guide RNA (gRNA) expression plasmid targeting ERG11

  • Repair template DNA containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the ERG11 open reading frame

  • Yeast Peptone Dextrose (YPD) medium

  • Sorbitol

  • Polyethylene glycol (PEG) 8000

  • Lithium acetate

  • Electroporator and cuvettes

  • Selective agar plates (e.g., YPD with nourseothricin)

Procedure:

  • gRNA Design: Design a gRNA sequence that targets a unique and conserved region within the ERG11 gene.

  • Plasmid Construction: Clone the designed gRNA sequence into the gRNA expression plasmid.

  • Transformation: Co-transform the C. albicans wild-type strain with the Cas9 expression plasmid and the gRNA-expressing plasmid, along with the repair template DNA, using the lithium acetate/PEG method or electroporation.

  • Selection: Plate the transformed cells on selective agar plates to isolate colonies that have successfully integrated the repair template, indicating a successful knockout of the ERG11 gene.

  • Verification: Confirm the deletion of the ERG11 gene through PCR analysis of genomic DNA from the selected colonies.

Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27)

This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • C. albicans strains (wild-type and erg11Δ/erg11Δ)

  • RPMI 1640 medium, buffered with MOPS

  • Antifungal agents (this compound, Clotrimazole, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow C. albicans strains overnight in YPD broth. Wash and resuspend the cells in RPMI 1640 medium to a standardized concentration (0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Drug Dilution: Prepare serial twofold dilutions of each antifungal agent in RPMI 1640 medium in the 96-well plates.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant (≥50%) inhibition of growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Consequences Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (Erg11p) This compound This compound Inhibition Inhibition This compound->Inhibition Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol 14-alpha-demethylase (Erg11p) Inhibition->Lanosterol 14-alpha-demethylase (Erg11p) Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Compromised Cell Membrane Compromised Cell Membrane Ergosterol Depletion->Compromised Cell Membrane Fungal Growth Inhibition Fungal Growth Inhibition Compromised Cell Membrane->Fungal Growth Inhibition Toxic Sterol Accumulation->Compromised Cell Membrane

Caption: this compound's inhibition of Erg11p disrupts the ergosterol biosynthesis pathway.

cluster_0 Preparation cluster_1 Transformation and Selection cluster_2 Verification and Analysis A Design gRNA targeting ERG11 B Construct Cas9 and gRNA plasmids A->B C Prepare repair template with selectable marker B->C D Co-transform C. albicans with plasmids and repair template C->D E Plate on selective media D->E F Isolate resistant colonies E->F G Confirm ERG11 deletion via PCR F->G H Perform antifungal susceptibility testing (MIC) G->H I Compare MIC of WT vs. ERG11 knockout H->I

Caption: Experimental workflow for ERG11 gene knockout and susceptibility testing.

Beyond Ergosterol: Impact on Fungal Signaling Pathways

While the primary mechanism of azoles is well-defined, emerging research indicates that these compounds can also modulate intracellular signaling pathways, contributing to their overall antifungal effect. Imidazoles, including the this compound surrogate Clotrimazole, have been shown to activate stress response pathways in fungi, such as the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways.[7][8]

Activation of these pathways, mediated by the MAP kinases Hog1 and Slt2 respectively, is a cellular response to the membrane and oxidative stress induced by the disruption of ergosterol biosynthesis.[7][8] This suggests a more complex interplay between this compound and the fungal cell than previously understood.

cluster_0 Primary Mechanism cluster_1 Signaling Pathway Activation cluster_2 Cellular Response This compound This compound Erg11p_inhibition Inhibition of Erg11p This compound->Erg11p_inhibition Ergosterol_depletion Ergosterol Depletion & Toxic Sterol Accumulation Erg11p_inhibition->Ergosterol_depletion Membrane_stress Membrane Stress & ROS Production Ergosterol_depletion->Membrane_stress HOG_pathway HOG Pathway Membrane_stress->HOG_pathway CWI_pathway CWI Pathway Membrane_stress->CWI_pathway Hog1 Hog1 Activation HOG_pathway->Hog1 Slt2 Slt2 Activation CWI_pathway->Slt2 Stress_response Stress Response Gene Expression Hog1->Stress_response Slt2->Stress_response Cell_cycle_arrest Cell Cycle Arrest Stress_response->Cell_cycle_arrest Apoptosis Apoptosis Stress_response->Apoptosis

Caption: Proposed signaling pathways affected by this compound in fungal cells.

Conclusion: A Genetically Confirmed Mechanism with Broader Implications

Genetic studies, particularly the use of gene knockouts, provide unequivocal evidence that this compound's primary mechanism of action is the inhibition of Erg11p, leading to the disruption of ergosterol biosynthesis and fungal cell membrane integrity. This targeted action is the cornerstone of its antifungal efficacy. Comparative analysis with other azoles highlights both the shared mechanism and the subtle differences in potency. Furthermore, the exploration of this compound's impact on fungal signaling pathways opens new avenues for research into its complete cellular effects and potential synergistic applications with other antifungal agents. This guide provides a foundational framework for researchers to further investigate and leverage the molecular intricacies of this compound's action in the ongoing development of novel antifungal strategies.

References

Benchmarking the Safety Profile of Chlormidazole Against Other Imidazole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Chlormidazole against other widely used imidazole antifungal agents: Clotrimazole, Miconazole, and Ketoconazole. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery. A significant data gap exists in the publicly available literature regarding the specific quantitative safety assessment of this compound. This guide highlights these gaps and provides a framework for future comparative studies.

Comparative Safety Data

The following table summarizes the available quantitative data on the cytotoxicity and in vivo acute oral toxicity of the compared antifungal agents. It is critical to note that no specific experimental data for this compound could be retrieved from the available resources.

Parameter This compound Clotrimazole Miconazole Ketoconazole
In Vitro Cytotoxicity (IC50) Data not available- A375 (melanoma): 9.88 µM[1] - MCF-7 (breast cancer): 88.6 µM[2] - Multiple Myeloma Cell Lines: 18.25 - 40.05 µM (depending on cell line and time)[3]- A375 (melanoma): 32.5 µM[4] - MCF-7 (breast cancer): 5.1 µg/ml - HePG2 (liver cancer): 18.3 µg/ml - HCT 116 (colon cancer): 10.3 µg/ml[5]- MCF 7 (breast cancer): 7.25 µg/ml - T 47 D (breast cancer): 9.0 µg/ml - MiaPaCa (pancreatic carcinoma): 10.0 µg/ml - COLO 357 (pancreatic carcinoma): 9.5 µg/ml - HCT 8 (colon adenocarcinoma): 27.1 µg/ml - DU 145 (prostatic cancer): 40.0 µg/ml - AR 42 J (rat pancreatic carcinoma): 9.0 µg/ml - L1210 (murine leukemia): 8.6 µg/ml
Genotoxicity (Ames Test) Data not availableNon-mutagenic[6]Non-mutagenic[6]Non-mutagenic[7][8]
In Vivo Acute Oral Toxicity (LD50) Data not availableRat: 708 mg/kg[9][10][11][12]Rat: 500 - 920 mg/kg[13][14]Rat: 166 mg/kg[15][16][17]

Detailed Experimental Protocols

For the purpose of standardization and reproducibility in future comparative safety assessments, the following detailed protocols for key toxicological assays are provided. These are based on established guidelines and methodologies.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to determine the concentration of a substance that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HaCaT for keratinocytes, HepG2 for hepatocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antifungal compounds (this compound and comparators)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the antifungal agents in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a chemical substance.[7][9][16][18]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)

  • Test compound and positive/negative controls

  • S9 fraction (for metabolic activation) and cofactor solution

  • Molten top agar containing a trace amount of histidine and biotin

  • Minimal glucose agar plates

Procedure:

  • Preparation: Prepare the bacterial strains by overnight incubation in nutrient broth. Prepare the test compound solutions and the positive and negative controls.

  • Treatment: In a test tube, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

  • Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

  • Plating: Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, and this increase is at least double the background (negative control) count.

In Vivo Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[14][15][19]

Materials:

  • Healthy, young adult rats (usually females)

  • Test substance

  • Appropriate vehicle for administration (e.g., water, corn oil)

  • Oral gavage equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight before dosing (food but not water withheld).

  • Dosing: Administer a single dose of the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days. Record body weight changes.

  • Stepwise Procedure:

    • If mortality occurs in the first group of animals, the test is repeated at a lower dose level with a new group of animals.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is not precisely determined but the substance is classified into a GHS category based on the dose levels at which mortality is observed.

Visualizations

Experimental Workflow for Antifungal Safety Profiling

Antifungal_Safety_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis Data Analysis & Comparative Assessment Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assay (e.g., Ames Test) Genotoxicity->Data_Analysis Acute_Toxicity Acute Oral Toxicity (e.g., OECD 423) Acute_Toxicity->Data_Analysis Test_Compound Test Antifungal (e.g., this compound) Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Acute_Toxicity Comparators Comparator Antifungals (e.g., Clotrimazole, Miconazole) Comparators->Cytotoxicity Comparators->Genotoxicity Comparators->Acute_Toxicity Safety_Profile Safety Profile Determination Data_Analysis->Safety_Profile

Caption: Comparative workflow for antifungal safety assessment.

This diagram illustrates the parallel testing of a new antifungal agent and established comparators through a series of in vitro and in vivo safety assays, leading to a comprehensive comparative safety profile.

References

Independent verification of published research on Chlormidazole's activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "Chlormidazole." However, extensive database searches yielded no significant research on a compound with that name. The available scientific literature overwhelmingly points to "Clotrimazole," a well-documented antifungal and potential anticancer agent. This guide therefore provides a comprehensive analysis of Clotrimazole, assuming it to be the intended subject of inquiry.

This document provides an objective comparison of Clotrimazole's performance with other alternatives, supported by experimental data from published research. It includes detailed methodologies for key experiments and visual representations of relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action.

Data Presentation: Comparative Antifungal and Anticancer Activity

The following tables summarize the quantitative data on Clotrimazole's efficacy against various fungal pathogens and cancer cell lines, comparing it with other relevant compounds.

Table 1: Comparative In Vitro Antifungal Activity of Clotrimazole and Other Agents

Fungal SpeciesClotrimazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Nystatin MIC (µg/mL)Griseofulvin MIC (µg/mL)Pyrrolnitrin MIC (µg/mL)Reference
Blastomyces dermatitidis0.20 - 3.130.10 - 6.25---[1]
Histoplasma capsulatum0.20 - 3.130.10 - 6.25---[1]
Sporothrix schenckii0.20 - 3.130.10 - 6.25---[1]
Cryptococcus neoformans0.20 - 3.130.10 - 6.25---[1]
Coccidioides immitis0.20 - 3.130.10 - 6.25---[1]
Allescheria boydii6.25>100---[1]
Candida albicansLess active than Amphotericin B-Less active than Clotrimazole--[1]
Aspergillus fumigatusLess active than Amphotericin B----[1]
Dermatophytes (Trichophyton sp., Microsporum sp., Epidermophyton floccosum)0.78 (fungicidal)-Less active than ClotrimazoleLess active than Clotrimazole0.78 (fungicidal)[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Clinical Efficacy of Clotrimazole vs. Fluconazole in Oral Candidiasis

Treatment GroupClinical Resolution RateMycological Cure RateReference
Clotrimazole80%82.52%[2]
Fluconazole100%86.38%[2]

Table 3: Anticancer Activity of Clotrimazole

Cancer TypeKey FindingsMechanism of ActionReference
Melanoma, GlioblastomaInhibits cancer cell proliferation and tumor growth in vivo.[3]Depletes cellular calcium stores.[3][3]
Acute Lymphoblastic LeukemiaInduces apoptosis.Severe disruption of ion transport.[3][3]
Various CancersInduces G1 phase cell cycle arrest.Inhibition of mitochondrial-bound glycolytic enzymes (Hexokinase, Phosphofructokinase) and Calmodulin.[3][4][5][3][4][5]
MelanomaReduces ATP levels, glycolysis, and tumor development.[5]Inhibits Hexokinase-mitochondrial connections, induces apoptosis.[5][5]
Endometrial CancerSlows tumor growth.Inhibits Ca2+-activated K+ channels.[5][5]

Experimental Protocols

A fundamental experiment to determine the antifungal activity of a compound is the Minimum Inhibitory Concentration (MIC) assay. Below is a generalized protocol for determining the MIC of Clotrimazole against a fungal isolate.

Objective: To determine the lowest concentration of Clotrimazole that inhibits the visible growth of a specific fungus.

Materials:

  • Clotrimazole powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • Liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for optical density readings)

Procedure:

  • Preparation of Clotrimazole Stock Solution: A stock solution of Clotrimazole is prepared by dissolving a known weight of the compound in a minimal amount of solvent to achieve a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: A series of two-fold serial dilutions of the Clotrimazole stock solution are prepared in the liquid growth medium directly in the wells of a 96-well plate. This creates a gradient of decreasing Clotrimazole concentrations across the plate.

  • Inoculum Preparation: The fungal isolate is grown in the appropriate medium to a specific concentration, typically determined by spectrophotometry to be in the logarithmic growth phase. The culture is then diluted to a standardized final concentration (e.g., 1 x 10^5 cells/mL).

  • Inoculation: A fixed volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the Clotrimazole dilutions.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum in the growth medium without any Clotrimazole to ensure the fungus is viable.

    • Negative Control: Wells containing only the growth medium to check for contamination.

    • Solvent Control: Wells containing the fungal inoculum and the highest concentration of the solvent used to ensure the solvent itself does not inhibit fungal growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of Clotrimazole at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Mandatory Visualizations: Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms through which Clotrimazole exerts its biological effects.

G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol (Essential for membrane integrity) disrupted_membrane Disrupted Cell Membrane (Increased permeability, cell death) lanosterol Lanosterol lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) lanosterol->lanosterol_demethylase lanosterol_demethylase->ergosterol Conversion clotrimazole Clotrimazole clotrimazole->lanosterol_demethylase Inhibits

Caption: Clotrimazole's primary antifungal mechanism of action.

G cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High-Osmolarity Glycerol (HOG) Pathway clotrimazole Clotrimazole Treatment ros Reactive Oxygen Species (ROS) Production clotrimazole->ros slt2 Slt2 (MAPK) Activation ros->slt2 hog1 Hog1 (MAPK) Activation ros->hog1 stress_response Stress Response & Fungal Resistance slt2->stress_response hog1->stress_response

Caption: Clotrimazole's effect on yeast MAPK signaling pathways.

G cluster_glycolysis Glycolysis Inhibition cluster_signaling Survival Pathway Inhibition clotrimazole Clotrimazole hk Hexokinase (HK) clotrimazole->hk Inhibits pfk Phosphofructokinase (PFK) clotrimazole->pfk Inhibits pi3k_akt PI3K/Akt Pathway clotrimazole->pi3k_akt Inhibits erk ERK Pathway clotrimazole->erk Inhibits energy_depletion Energy Depletion (↓ATP) pfk->energy_depletion apoptosis Apoptosis (Programmed Cell Death) energy_depletion->apoptosis cell_proliferation ↓ Cancer Cell Proliferation pi3k_akt->cell_proliferation erk->cell_proliferation

Caption: Anticancer mechanisms of Clotrimazole in tumor cells.

References

Safety Operating Guide

Safe Disposal of Chlormidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Chlormidazole must adhere to strict disposal protocols to mitigate environmental and health risks. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring compliance and laboratory safety. The following information is based on safety data for the closely related and more commonly referenced compound, Clotrimazole, as "this compound" is likely a misspelling.

Hazard Profile and Safety Summary

This compound is categorized as a hazardous substance with specific risks that necessitate careful handling during disposal. It is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, preventing its release into the environment is a primary concern.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][3][5][6]Avoid ingestion and wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][5]Wear appropriate protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Wear tight-sealing safety goggles.[1]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[1][2][3][4]Do not release into the environment.[2][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and ensure it is handled by an approved waste disposal facility.[1]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE), must be classified as hazardous waste.

  • Segregate this compound waste from non-hazardous laboratory trash to prevent cross-contamination.

2. Packaging and Labeling:

  • Place this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display "Hazardous Waste" and identify the contents, including "this compound."

3. On-Site Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Ensure the storage location is secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Alternative Disposal for Small Residual Amounts (When Professional Service is Not Immediately Available):

For very small residual amounts, and only if permitted by your institution's safety protocols and local regulations, the following procedure can be considered as a temporary measure. However, professional disposal remains the recommended and safest option.

  • Deactivation (if applicable and protocols exist): Consult chemical safety literature for any established and validated methods for the chemical deactivation of this compound. This should only be performed by trained personnel with appropriate safety measures.

  • Mixing with an Inert Material: In the absence of a deactivation protocol, mix the this compound waste with an unappealing, inert substance such as cat litter, sand, or used coffee grounds.[7][8][9][10] This makes the substance less appealing for accidental ingestion and helps to solidify liquids.

  • Secure Containment: Place the mixture in a sealed plastic bag or container to prevent leakage.[7][8][9][10]

  • Final Disposal: Dispose of the sealed container in the regular trash. Never flush this compound down the drain , as this will introduce the highly toxic substance into the aquatic environment.[8][9][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Chlormidazole_Disposal_Workflow Start This compound Waste Generated Assess Assess Quantity and Contamination Level Start->Assess IsBulk Bulk Quantity or Heavily Contaminated? Assess->IsBulk HazardousWaste Treat as Hazardous Waste IsBulk->HazardousWaste Yes SmallResidual Small Residual Amount? IsBulk->SmallResidual No Package Package in Labeled, Sealed Container HazardousWaste->Package Store Store Securely Package->Store ProfessionalDisposal Arrange Professional Waste Disposal Store->ProfessionalDisposal End Disposal Complete ProfessionalDisposal->End NoFlush Do NOT Flush Down Drain ProfessionalDisposal->NoFlush Mix Mix with Inert Material (e.g., Cat Litter) SmallResidual->Mix Yes SmallResidual->NoFlush No (Consult EHS) Seal Place in Sealed Container Mix->Seal Trash Dispose in Household Trash Seal->Trash Trash->End Trash->NoFlush

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlormidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Chlormidazole, an antifungal agent that necessitates careful management due to its potential health hazards. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the mandatory PPE for handling this compound.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTight-sealing to protect against dust and splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashes.[1]
Hand Protection GlovesDouble gloving with powder-free nitrile or neoprene gloves is recommended.[1]
Body Protection Laboratory CoatStandard lab coat for minimal risk activities.
Disposable GownMade of a low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs.[1]
Respiratory Protection N95 RespiratorRequired when handling the powder outside of a certified chemical fume hood to prevent dust inhalation.[1]
Foot Protection Closed-toe ShoesMandatory in all laboratory areas.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verification: Ensure the label clearly identifies the contents as this compound.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

2. Handling and Use:

  • Designated Area: All handling of this compound powder should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

  • PPE: Always don the appropriate PPE as outlined in the table above before handling the compound.[1][3]

  • Avoid Dust Formation: Handle the powder with care to prevent the creation of dust.[1][2]

  • Weighing: Use a balance inside a fume hood or a containment enclosure.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area.[1][2]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe handling workflow for this compound.

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and the institution's environmental health and safety department.

  • Contain: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.[1]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2] If irritation persists, seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] If eye irritation persists, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Spill Detected Spill Detected Assess Risk Assess Risk Spill Detected->Assess Risk Minor Spill Minor Spill Assess Risk->Minor Spill Contained & Manageable Major Spill Major Spill Assess Risk->Major Spill Uncontrolled or Large Contain Spill Contain Spill Minor Spill->Contain Spill Evacuate Area Evacuate Area Major Spill->Evacuate Area Alert Supervisor/EHS Alert Supervisor/EHS Evacuate Area->Alert Supervisor/EHS Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste

Decision-making process for a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety department for specific guidance on disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlormidazole
Reactant of Route 2
Reactant of Route 2
Chlormidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.